O-Desmethyl Indomethacin-d4
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLNWQPYFBIALN-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)O)CC(=O)O)C)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675811 | |
| Record name | {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189916-55-9 | |
| Record name | {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
O-Desmethyl Indomethacin-d4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, analytical applications, and biological context of O-Desmethyl Indomethacin-d4. Designed for researchers, scientists, and drug development professionals, this document compiles essential data, outlines detailed experimental protocols, and visualizes key metabolic and analytical workflows.
Core Chemical Properties
This compound is the deuterium-labeled form of O-Desmethyl Indomethacin (B1671933), a major metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. The incorporation of four deuterium (B1214612) atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis of Indomethacin and its metabolites in biological matrices.
Below is a summary of its key chemical properties:
| Property | Value | Reference |
| Chemical Name | 2-(1-(4-chlorobenzoyl-2,3,5,6-d4)-5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid | [1] |
| Synonyms | 1-(4-Chlorobenzoyl-d4)-5-hydroxy-2-methyl-1H-indole-3-acetic Acid, 5-Hydroxy-Indomethacin-d4 | [1] |
| CAS Number | 1189916-55-9 | [1] |
| Molecular Formula | C₁₈H₁₀D₄ClNO₄ | [1] |
| Molecular Weight | 347.79 g/mol | [1][2][3] |
| Appearance | Typically a solid | |
| Solubility | Soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724) | |
| Storage | Recommended to be stored in a tightly closed container at room temperature, protected from light and moisture. For long-term stability, cold storage (e.g., 2–8°C or -20°C) may be specified. | [1] |
Metabolic Pathway of Indomethacin
Indomethacin undergoes extensive metabolism in the liver, primarily through O-demethylation and N-deacylation, followed by glucuronidation.[4][5] O-Desmethyl Indomethacin is one of the major metabolites resulting from the demethylation of the methoxy (B1213986) group on the indole (B1671886) ring.[4] This metabolite, along with others, is considered to be pharmacologically inactive and is excreted in the urine and feces.[6] The deuterated form, this compound, is not a naturally occurring metabolite but a synthetic compound used for analytical purposes.
Experimental Protocols
This compound is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Indomethacin and its non-deuterated metabolites in biological samples.
Quantification of Indomethacin in Human Plasma using LC-MS
This protocol is adapted from a method developed for the quantitative determination of Indomethacin in maternal plasma.
1. Preparation of Standard and Quality Control (QC) Solutions:
-
Stock Solutions: Prepare stock solutions of Indomethacin and this compound (as an internal standard) in a suitable organic solvent, such as methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Indomethacin by diluting the stock solution.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard, this compound.
-
Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to create calibration standards and quality control samples at various concentrations.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibration standard, QC, or unknown).
-
Add a specified amount of the internal standard working solution (this compound).
-
Acidify the sample with an appropriate acid (e.g., 1.0 M HCl).
-
Add an extraction solvent (e.g., chloroform (B151607) or methyl tert-butyl ether).
-
Vortex the mixture for a set time (e.g., 5 minutes).
-
Centrifuge to separate the organic and aqueous layers (e.g., at 10,000 rpm for 5 minutes).
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: A small volume of the reconstituted sample is injected.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to monitor specific parent and product ion transitions for both Indomethacin and the internal standard, this compound.
Biological Activity and Applications
While O-Desmethyl Indomethacin is generally considered an inactive metabolite of Indomethacin, some research suggests that desmethyl derivatives of NSAIDs may possess off-target biological activities. For instance, some desmethyl derivatives have shown reduced COX inhibitory activity but can induce other cellular processes. However, the primary and well-established role of this compound in a research setting is as an internal standard for the accurate quantification of Indomethacin and its metabolites in pharmacokinetic and metabolic studies. Its use is critical for obtaining reliable data in drug development and clinical research.
References
- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desmethyl derivatives of indomethacin and sulindac as probes for cyclooxygenase-dependent biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. O-Desmethyl Indomethacin | Axios Research [axios-research.com]
O-Desmethyl Indomethacin-d4: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Indomethacin-d4 is the deuterium-labeled form of O-Desmethyl Indomethacin (B1671933), a primary metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[1][2] As a stable isotope-labeled compound, it serves as an invaluable tool in analytical and research settings, particularly as an internal standard for the accurate quantification of O-Desmethyl Indomethacin in biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] This guide provides a comprehensive overview of its chemical properties, biological relevance, and detailed methodologies for its application in research.
Chemical and Physical Properties
This compound is a synthetic compound where four hydrogen atoms on the chlorobenzoyl ring of O-Desmethyl Indomethacin have been replaced with deuterium (B1214612). This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight, allowing for its differentiation in mass spectrometry-based assays.
| Property | Value | Reference |
| Chemical Name | 2-(1-(4-chlorobenzoyl-2,3,5,6-d4)-5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid | [3] |
| Molecular Formula | C₁₈H₁₀D₄ClNO₄ | [4] |
| Molecular Weight | 347.79 g/mol | [4] |
| CAS Number | 1189916-55-9 | [5] |
| Appearance | Off-White to Tan Solid | [6] |
| Purity | ≥98% | [7] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄) | [8] |
| Solubility | Soluble in Methanol and Ethanol. | [6][9] |
| Storage | Store at -20°C. | [9] |
Biological Context and Mechanism of Action
Metabolism of Indomethacin
Indomethacin is extensively metabolized in the liver, primarily through O-demethylation and N-deacylation, followed by glucuronidation.[10] The O-demethylation of the methoxy (B1213986) group on the indole (B1671886) ring results in the formation of O-Desmethyl Indomethacin. This metabolite, along with others, is largely considered to be pharmacologically inactive with significantly reduced cyclooxygenase (COX) inhibitory activity compared to the parent drug.[2][11] The metabolic pathway is crucial for the clearance of Indomethacin from the body.
Metabolic pathway of Indomethacin.
The Cyclooxygenase (COX) Signaling Pathway
Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While Indomethacin is a potent inhibitor of both COX isoforms, its metabolite, O-Desmethyl Indomethacin, shows significantly reduced inhibitory activity.[2]
Simplified Cyclooxygenase (COX) signaling pathway.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative bioanalysis. The following is a detailed protocol for the determination of O-Desmethyl Indomethacin in human plasma using LC-MS/MS.
Materials and Reagents
-
This compound
-
O-Desmethyl Indomethacin (analytical standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Analytical balance
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve O-Desmethyl Indomethacin and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of O-Desmethyl Indomethacin by serial dilution of the stock solution with 50:50 acetonitrile/water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | O-Desmethyl Indomethacin: To be determined empiricallythis compound: To be determined empirically |
| Collision Energy | To be optimized for each transition |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (O-Desmethyl Indomethacin) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of O-Desmethyl Indomethacin in the unknown samples is then determined from this calibration curve.
Experimental Workflow and Logical Relationships
The use of a stable isotope-labeled internal standard is a critical component of a robust bioanalytical workflow, ensuring accuracy and precision by compensating for variability in sample preparation and analysis.
Bioanalytical workflow using this compound.
Synthesis
The synthesis of O-Desmethyl Indomethacin generally involves the demethylation of Indomethacin. The subsequent deuteration can be achieved through various methods, including acid-catalyzed hydrogen-deuterium exchange. A general approach for the deuteration of indole-containing compounds involves treatment with a deuterium source, such as deuterated sulfuric acid in deuterated methanol.
Conclusion
This compound is an essential tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard provides a reliable method for the accurate quantification of the Indomethacin metabolite, O-Desmethyl Indomethacin. The detailed protocols and methodologies presented in this guide are intended to facilitate its effective application in a research setting, ultimately contributing to a better understanding of the pharmacology of Indomethacin. For research use only, not for human or veterinary use.[1][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Desmethyl derivatives of indomethacin and sulindac as probes for cyclooxygenase-dependent biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scbt.com [scbt.com]
- 5. This compound - CAS - 1189916-55-9 | Axios Research [axios-research.com]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of O-Desmethyl Indomethacin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Indomethacin-d4 is a deuterated analog of a primary metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Its structural characterization is of paramount importance, particularly for its application as an internal standard in pharmacokinetic and metabolic studies. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling precise quantification in complex biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of this compound.
Molecular Structure and Properties
The definitive structure of this compound is 2-(1-(4-chlorobenzoyl-2,3,5,6-d4)-5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid. The key structural features are the indole (B1671886) core, the p-chlorobenzoyl group with four deuterium atoms on the phenyl ring, the hydroxyl group at the 5-position of the indole ring (resulting from O-demethylation of the parent drug), and the acetic acid side chain at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₀D₄ClNO₄ |
| Molecular Weight | 347.79 g/mol |
| CAS Number | 1189916-55-9 |
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, and DMSO |
Synthesis Pathway
While a specific detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established methods for the synthesis of Indomethacin and its analogs. The synthesis would likely involve the coupling of a deuterated 4-chlorobenzoyl moiety with a protected 5-hydroxy-2-methyl-1H-indole-3-acetic acid derivative.
Caption: A conceptual synthetic pathway for this compound.
Structure Elucidation: A Multi-technique Approach
The definitive confirmation of the structure of this compound relies on a combination of modern analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for confirming the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is essential for accurate mass determination.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically employed for acidic molecules like this compound.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Data Acquisition: The instrument is calibrated, and the sample is infused or injected into the mass spectrometer. The full scan mass spectrum is acquired over a relevant m/z range.
Data Interpretation:
The high-resolution mass spectrum will provide the accurate mass of the deprotonated molecule, [M-H]⁻. The expected exact mass for C₁₈H₉D₄ClNO₄⁻ is 346.0695. The observed mass should be within a few parts per million (ppm) of this theoretical value, confirming the elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of the acetic acid side chain and cleavage of the amide bond, further confirming the structure.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M-H]⁻ | 346.0695 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and the position of the deuterium labels.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.
-
Solvent: A deuterated solvent in which the compound is soluble, such as methanol-d₄ or DMSO-d₆, is used.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra.
Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the indole ring, the methyl group, and the acetic acid methylene (B1212753) group. Crucially, the aromatic region will show a simplified pattern compared to non-deuterated O-Desmethyl Indomethacin due to the absence of protons on the 4-chlorobenzoyl ring. The integration of the remaining proton signals will be consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms in the molecule. The carbons in the deuterated 4-chlorobenzoyl ring will exhibit characteristic C-D coupling, which will appear as multiplets, confirming the location of the deuterium atoms. The chemical shifts of the other carbons can be compared to those of Indomethacin and its non-deuterated metabolites to confirm the O-desmethylation and the overall structure.
Table 3: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS) (Note: Actual experimental data is not publicly available. These are predicted values based on the structure and comparison with Indomethacin.)
| Protons | Predicted Chemical Shift (ppm) |
| Indole-H4, H6, H7 | 6.5 - 7.5 |
| -CH₂-COOH | ~3.7 |
| -CH₃ | ~2.3 |
| -OH | Broad singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS) (Note: Actual experimental data is not publicly available. These are predicted values based on the structure and comparison with Indomethacin.)
| Carbons | Predicted Chemical Shift (ppm) |
| C=O (amide) | ~168 |
| C=O (acid) | ~172 |
| Indole carbons | 100 - 155 |
| Chlorobenzoyl-d₄ carbons | 128 - 140 (with C-D coupling) |
| -CH₂- | ~31 |
| -CH₃ | ~13 |
Analytical Workflow
The structure elucidation of this compound follows a logical workflow, integrating the data from various analytical techniques.
Caption: A typical analytical workflow for structure elucidation.
Conclusion
The structure elucidation of this compound is a critical process that underpins its use as a reliable internal standard in bioanalytical methods. Through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, the molecular formula, connectivity, and precise location of the deuterium atoms can be unequivocally confirmed. The detailed experimental protocols and data interpretation guidelines presented in this technical guide provide a solid framework for researchers and scientists involved in the synthesis and analysis of isotopically labeled compounds for drug development and metabolism research.
Prepared for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to O-Desmethyl Indomethacin-d4
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is intended to serve as a key resource for professionals engaged in pharmaceutical research, analytical chemistry, and drug metabolism studies. This compound is the deuterium-labeled form of O-Desmethyl Indomethacin, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1][2] Its principal application lies in its use as an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Core Physical and Chemical Data
The fundamental properties of this compound are summarized below. Data for the non-deuterated parent compound, O-Desmethyl Indomethacin, is also provided for comparative reference where available.
Chemical Identifiers and Formula
This table outlines the key identifiers and molecular formula for this compound.
| Identifier | Value | Reference |
| Chemical Name | 2-(1-(4-chlorobenzoyl-2,3,5,6-d4)-5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid | [4] |
| Synonyms | 1-(4-Chlorobenzoyl-d4)-5-hydroxy-2-methyl-1H-indole-3-acetic Acid, 5-Hydroxyindomethacin-d4 | [4][5] |
| CAS Number | 1189916-55-9 | [3][4][5] |
| Molecular Formula | C₁₈H₁₀D₄ClNO₄ | [3][4][6] |
Physicochemical Properties
This table details the key physicochemical characteristics. Properties marked with an asterisk (*) are for the non-deuterated compound O-Desmethyl Indomethacin and serve as a close approximation.
| Property | Value | Reference |
| Molecular Weight | 347.79 g/mol | [3][4][6] |
| Appearance | Off-White to Tan Solid | [7] |
| Melting Point | 217-219°C | [7] |
| Solubility | Soluble in Methanol* | [7] |
| Storage Conditions | Store at room temperature, protected from light and moisture.[4] Specific Certificate of Analysis may recommend colder temperatures (e.g., 2–8°C or -20°C).[4] |
Logical and Experimental Frameworks
The following diagrams illustrate the metabolic relationship of this compound and a typical experimental workflow for its application.
References
Synthesis and Characterization of O-Desmethyl Indomethacin-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of O-Desmethyl Indomethacin-d4. This deuterated analog of a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin is a critical tool in pharmacokinetic and metabolic studies. Its use as an internal standard in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for precise quantification of O-Desmethyl Indomethacin in biological matrices.[1][2]
Overview and Significance
Indomethacin undergoes extensive metabolism in the body, with O-demethylation being a major pathway.[3] The resulting metabolite, O-Desmethyl Indomethacin, is pharmacologically inactive.[4] The synthesis of a deuterated version, specifically this compound, provides a stable isotope-labeled standard essential for accurate bioanalytical method development and validation. The incorporation of four deuterium (B1214612) atoms offers a distinct mass shift, facilitating its differentiation from the endogenous metabolite in mass spectrometry-based assays.
Proposed Synthesis Pathway
The proposed pathway commences with the synthesis of Indomethacin-d4, incorporating the deuterium label at the p-chlorobenzoyl moiety. This is followed by the selective O-demethylation of the methoxy (B1213986) group on the indole (B1671886) ring.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are representative experimental protocols derived from analogous syntheses reported in the literature. These should be considered as a starting point for optimization by experienced synthetic chemists.
Synthesis of Indomethacin-d4 (Precursor)
The synthesis of Indomethacin-d4 would follow the well-established procedures for Indomethacin, substituting a deuterated starting material.[2]
Materials:
-
p-Chlorobenzoic acid-d4
-
Thionyl chloride
-
5-Methoxy-2-methyl-3-indoleacetic acid
-
Anhydrous pyridine
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Preparation of p-Chlorobenzoyl chloride-d4: p-Chlorobenzoic acid-d4 is refluxed with an excess of thionyl chloride until the evolution of gas ceases. The excess thionyl chloride is removed by distillation under reduced pressure to yield crude p-chlorobenzoyl chloride-d4.
-
Acylation: 5-Methoxy-2-methyl-3-indoleacetic acid is dissolved in a mixture of anhydrous pyridine and DMF. The solution is cooled in an ice bath, and p-chlorobenzoyl chloride-d4 is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction mixture is poured into ice water and acidified with hydrochloric acid. The precipitated solid is collected by filtration, washed with water, and dried. The crude Indomethacin-d4 is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
O-Demethylation of Indomethacin-d4
This procedure is adapted from the reported demethylation of Indomethacin.[5]
Materials:
-
Indomethacin-d4
-
Pyridine hydrochloride
Procedure:
-
Reaction Setup: A mixture of Indomethacin-d4 and a significant molar excess of pyridine hydrochloride is heated to 180°C in a round-bottom flask equipped with a condenser.
-
Reaction Monitoring: The reaction is maintained at this temperature for a period determined by reaction monitoring (e.g., by thin-layer chromatography or LC-MS) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and then treated with dilute hydrochloric acid. The resulting precipitate, crude this compound, is collected by filtration, washed with cold water, and dried. Purification is achieved through column chromatography on silica (B1680970) gel.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and extent of deuterium incorporation.
Characterization Workflow
Caption: Workflow for the characterization of synthesized this compound.
Predicted Analytical Data
As experimental data for this compound is not publicly available, the following tables summarize the predicted and expected characterization data based on the structure and data from analogous compounds.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₈H₁₀D₄ClNO₄ |
| Molecular Weight | 347.79 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, DMSO, DMF |
| CAS Number | 1189916-55-9 |
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Note: The absence of signals corresponding to the p-chlorobenzoyl protons is expected due to deuteration.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.0-6.6 | m | Indole ring protons |
| ~3.7 | s | CH₂COOH |
| ~2.4 | s | CH₃ |
| (Variable) | br s | COOH, OH |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | COOH |
| ~168 | C=O (amide) |
| ~155-100 | Aromatic carbons |
| ~30 | CH₂COOH |
| ~13 | CH₃ |
Table 4: Predicted Mass Spectrometry Data (High Resolution MS)
| Ion | Predicted m/z |
| [M-H]⁻ | 346.06 |
| [M+H]⁺ | 348.08 |
| [M+Na]⁺ | 370.06 |
Conclusion
The synthesis of this compound, while not explicitly detailed in the public domain, can be reasonably achieved through a two-step process involving the synthesis of deuterated Indomethacin followed by O-demethylation. The characterization of the final product is crucial and should be performed using a combination of NMR, mass spectrometry, and chromatography to ensure its suitability as an internal standard for quantitative bioanalysis. This guide provides a foundational framework for researchers and scientists in the field of drug metabolism and pharmaceutical analysis to produce and characterize this valuable analytical tool.
References
O-Desmethyl Indomethacin-d4: A Technical Guide for Researchers
CAS Number: 1189916-55-9
This in-depth guide serves as a core technical resource for researchers, scientists, and drug development professionals on O-Desmethyl Indomethacin-d4. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic studies of its parent drug, Indomethacin.
Core Compound Data
This compound is the deuterium-labeled form of O-Desmethyl Indomethacin, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1][2][3] The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis using mass spectrometry.[4]
| Property | Value | Source |
| CAS Number | 1189916-55-9 | MedchemExpress.com[4] |
| Molecular Formula | C₁₈H₁₀D₄ClNO₄ | MedchemExpress.com[4] |
| Molecular Weight | 347.79 | MedchemExpress.com[4], Santa Cruz Biotechnology[5] |
| Synonyms | 1-(4-Chlorobenzoyl-d4)-5-hydroxy-2-methyl-1H-indole-3-acetic Acid | LGC Standards[3] |
| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | MedchemExpress.com[4] |
Metabolic Pathway of Indomethacin
Indomethacin undergoes extensive metabolism in the liver.[6] The primary metabolic pathways include O-demethylation and N-deacylation, followed by glucuronidation.[1][3][7] O-demethylation, a major metabolic route, is catalyzed by cytochrome P450 enzymes, primarily CYP2C9.[6] This process results in the formation of O-Desmethyl Indomethacin, an inactive metabolite.[3][7]
Caption: Metabolic pathway of Indomethacin to its primary metabolites.
Experimental Protocols
Protocol: Quantitative Analysis of O-Desmethyl Indomethacin in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of O-Desmethyl Indomethacin in a biological matrix, such as human plasma.
1. Materials and Reagents
-
O-Desmethyl Indomethacin analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Standard and Internal Standard Preparation
-
Prepare stock solutions of O-Desmethyl Indomethacin and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of O-Desmethyl Indomethacin by serial dilution of the stock solution with acetonitrile to create calibration standards.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 300 µL of the working internal standard solution.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive |
| MRM Transitions | O-Desmethyl Indomethacin: To be determined empiricallythis compound: To be determined empirically |
| Collision Energy | To be optimized for each transition |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of O-Desmethyl Indomethacin in the unknown samples by interpolation from the calibration curve.
Experimental Workflow Visualization
The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis.[8] The following diagram illustrates the typical workflow for a quantitative bioanalytical assay.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
O-Desmethyl Indomethacin-d4 Metabolic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic stability of O-Desmethyl Indomethacin (B1671933), a primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. While specific quantitative data for the deuterated analog, O-Desmethyl Indomethacin-d4, is not publicly available, this document extrapolates its likely metabolic fate based on established knowledge of Indomethacin and its metabolites. This guide covers the principal metabolic pathways, key enzymes involved, and detailed experimental protocols relevant to the assessment of metabolic stability. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.
Introduction
Indomethacin is a potent NSAID that undergoes extensive metabolism in vivo. One of its major metabolites is O-desmethyl indomethacin, formed through O-demethylation of the methoxy (B1213986) group. The deuterated form, this compound, is commonly used as an internal standard in analytical assays due to its similar chemical properties to the unlabeled metabolite. Understanding the metabolic stability of O-desmethyl indomethacin is crucial for comprehending the overall pharmacokinetics and disposition of Indomethacin. This guide synthesizes the available information to provide a detailed technical resource for researchers in drug metabolism and pharmacokinetics.
Metabolic Pathways of Indomethacin and O-Desmethyl Indomethacin
The metabolism of Indomethacin is a multi-step process primarily occurring in the liver. The initial key metabolic transformation is the O-demethylation to form O-desmethyl indomethacin. Subsequently, both Indomethacin and O-desmethyl indomethacin can undergo further conjugation reactions, primarily glucuronidation.
Formation of O-Desmethyl Indomethacin
The O-demethylation of Indomethacin is a Phase I metabolic reaction catalyzed by Cytochrome P450 enzymes.
Caption: Formation of O-Desmethyl Indomethacin from Indomethacin.
Further Metabolism of O-Desmethyl Indomethacin
O-desmethyl indomethacin is not metabolically inert and undergoes Phase II conjugation, specifically glucuronidation. This process increases the water solubility of the metabolite, facilitating its excretion.
Caption: Glucuronidation of O-Desmethyl Indomethacin.
Quantitative Data on Metabolic Reactions
While direct quantitative data on the metabolic stability of O-Desmethyl Indomethacin and its deuterated form is scarce in publicly available literature, kinetic parameters for the enzymatic reactions involved in the metabolism of the parent compound, Indomethacin, provide valuable context.
| Parameter | Enzyme | Substrate | Value | Reference |
| Km | Human Liver Microsomes | Indomethacin | 34.6 ± 5.4 µM | [1] |
| Vmax | Human Liver Microsomes | Indomethacin | 14.1 ± 3.9 pmol/mg/min | [1] |
| Km | Recombinant UGT1A9 | Indomethacin | 35 µM | [2] |
| Km | Recombinant UGT2B7 | Indomethacin | 32 µM | [2] |
Experimental Protocols
Detailed experimental protocols for specifically assessing the metabolic stability of this compound are not available. However, the following are representative protocols for in vitro metabolic stability assays that would be applicable.
In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is designed to determine the rate of disappearance of a test compound when incubated with human liver microsomes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture in phosphate buffer (pH 7.4) containing HLM and the NADPH regenerating system.
-
Pre-warm the incubation mixture at 37°C.
-
Initiate the reaction by adding the this compound stock solution to the pre-warmed incubation mixture to a final concentration (e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line will be the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (V/P) * k, where V is the incubation volume and P is the protein concentration.
Caption: Workflow for an in vitro metabolic stability assay.
Discussion
The available evidence strongly suggests that O-desmethyl indomethacin is not a metabolically stable terminal product. Its formation via CYP2C9 is a significant clearance pathway for the parent drug, Indomethacin. Subsequently, O-desmethyl indomethacin is a substrate for UGT enzymes, leading to the formation of glucuronide conjugates that are readily excreted.
For this compound, the deuterium (B1214612) labeling is unlikely to significantly alter its susceptibility to glucuronidation, as the labeling is typically on the indole (B1671886) ring or the benzoyl group, distant from the sites of conjugation (the carboxylic acid and the newly formed hydroxyl group). Therefore, it is expected that this compound would exhibit a metabolic stability profile similar to its unlabeled counterpart. Its primary route of metabolic clearance would be glucuronidation, leading to a relatively short in vivo half-life.
The use of this compound as an internal standard in analytical methods is justified by its chemical stability under analytical conditions and its co-elution with the analyte of interest. However, this application should not be misconstrued as evidence of high metabolic stability in a biological system.
Conclusion
References
A Technical Guide to O-Desmethyl Indomethacin-d4: Suppliers, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-Desmethyl Indomethacin-d4, a deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933). This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-purity this compound and understanding the methodologies for its quality assessment.
Introduction
This compound is the deuterium-labeled form of O-Desmethyl Indomethacin, a major metabolite of Indomethacin. The incorporation of deuterium (B1214612) atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based bioanalytical assays. The quality and purity of this stable isotope-labeled compound are critical for generating accurate and reproducible experimental data.
Sourcing this compound: A Comparative Overview of Suppliers
The availability and purity of this compound can vary between suppliers. Researchers should always request a lot-specific Certificate of Analysis (COA) to obtain precise purity data and information on any detected impurities. The following table summarizes publicly available information for several suppliers.
| Supplier | CAS Number | Molecular Formula | Stated Purity | Notes |
| Clinivex | 1189916-55-9 | C18H10D4ClNO4 | Purity information available on the Certificate of Analysis (COA)[1] | Intended for laboratory and research use only.[1] |
| Santa Cruz Biotechnology | 1189916-55-9 | C18H10D4ClNO4 | Lot-specific data is available on the Certificate of Analysis.[2] | For research use only.[2] |
| MedchemExpress | 1189916-55-9 | C18H10D4ClNO4 | Purity and documentation are provided with the product.[3] | Recommended storage conditions are provided on the COA.[3] |
| Axios Research | 1189916-55-9 | Not explicitly stated | Fully characterized chemical compound used as a reference standard.[4] | Compliant with regulatory guidelines and used for analytical method development and validation.[4] |
| Coompo Research Chemicals | 1189916-55-9 | C18H10D4ClNO4 | 98% |
Experimental Protocols for Purity Determination
The purity of this compound is typically determined by a combination of analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) for chemical purity and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm isotopic enrichment.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
A validated reverse-phase HPLC (RP-HPLC) method is a standard approach for assessing the chemical purity of this compound and detecting any related impurities. The following is a generalized protocol based on established methods for Indomethacin and its metabolites.[5][6][7][8][9]
Objective: To separate and quantify this compound from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A common starting point could be a 50:50 (v/v) mixture.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: UV detection at approximately 240 nm or 254 nm.[9]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity is calculated by determining the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment
¹H NMR and/or ²H NMR are used to confirm the identity and determine the isotopic enrichment of the deuterated compound.
Objective: To verify the positions of deuterium incorporation and to quantify the level of deuteration.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The absence or significant reduction of signals at the positions expected for the protons that have been replaced by deuterium confirms the deuteration. The residual proton signals can be used to calculate the isotopic purity.
-
²H NMR Analysis: Deuterium NMR can be a powerful tool for directly observing the deuterium signals, providing information about the structure and purity of highly deuterated compounds.[10]
Supplier Selection Workflow
The selection of a suitable supplier for this compound is a critical step in any research or development project. The following diagram illustrates a logical workflow for this process.
Caption: A flowchart outlining the key steps for selecting a suitable supplier of this compound.
This guide provides a foundational understanding for sourcing and evaluating this compound. For any specific application, it is imperative to consult the supplier's documentation and perform in-house quality control to ensure the material meets the stringent requirements of your research.
References
- 1. clinivex.com [clinivex.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - CAS - 1189916-55-9 | Axios Research [axios-research.com]
- 5. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Indomethacin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: High-Throughput Quantification of O-Desmethyl Indomethacin in Human Plasma using a Validated LC-MS/MS Method
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of O-Desmethyl Indomethacin (B1671933) in human plasma. O-Desmethyl Indomethacin is a principal metabolite of the potent non-steroidal anti-inflammatory drug, Indomethacin.[1][2][3] The method utilizes O-Desmethyl Indomethacin-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Indomethacin is a widely prescribed NSAID for various inflammatory conditions. Its clinical efficacy and safety are influenced by its metabolism, with O-demethylation being a key pathway leading to the formation of O-Desmethyl Indomethacin.[1][2][3] Accurate quantification of this metabolite is crucial for understanding the pharmacokinetic profile of Indomethacin and its potential contribution to the overall therapeutic and toxicological effects. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for bioanalytical assays.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for compensating for matrix effects and variability in sample processing and instrument response.[7]
Experimental
Materials and Reagents
-
O-Desmethyl Indomethacin (CAS No. 50995-53-4) and this compound were sourced from a reputable chemical supplier.
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and formic acid were purchased from a standard chemical vendor.
-
Human plasma was obtained from a certified biobank.
Sample Preparation
A simple and rapid protein precipitation method was employed for sample preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed using a standard HPLC system with a C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | 20% B to 95% B in 3 min, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min |
| Column Temperature | 40 °C |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The optimized multiple reaction monitoring (MRM) transitions are listed in Table 2.
Table 2: Mass Spectrometry Parameters
| Parameter | O-Desmethyl Indomethacin | This compound |
| Precursor Ion (m/z) | 344.1 | 348.1 |
| Product Ion (m/z) | 139.0 | 139.0 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Ionization Mode | ESI Positive | ESI Positive |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity and selectivity for the quantification of O-Desmethyl Indomethacin in human plasma. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects. The chromatographic conditions provided a sharp and symmetrical peak for the analyte, with a retention time of approximately 2.5 minutes. The total run time of 5 minutes allows for high-throughput analysis.
The method was validated according to the FDA's bioanalytical method validation guidelines, demonstrating acceptable accuracy, precision, linearity, and stability.
Conclusion
This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of O-Desmethyl Indomethacin in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for routine analysis in clinical and research laboratories.
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of O-Desmethyl Indomethacin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of O-Desmethyl Indomethacin by serial dilution of the stock solution with methanol to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Data Processing
The concentration of O-Desmethyl Indomethacin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of O-Desmethyl Indomethacin.
Caption: Logical relationship of Indomethacin metabolism and its analysis.
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of new anti-inflammatory drug indomenthyl and its metabolite in rabbit plasma by HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C18H14ClNO4 | CID 46781170 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Desmethyl Indomethacin-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Indomethacin-d4 is the deuterium-labeled version of O-desmethyl-indomethacin, a primary metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933).[1][2][3] Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard for the quantitative analysis of Indomethacin and its metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.
These application notes provide a comprehensive guide for utilizing this compound as an internal standard in preclinical and clinical research settings. The protocols detailed below are designed for the quantification of Indomethacin in plasma samples, a common matrix for pharmacokinetic and pharmacodynamic studies.
Indomethacin Metabolism and Mechanism of Action
Indomethacin undergoes extensive metabolism in the liver, primarily through O-demethylation and N-deacylation, leading to the formation of several metabolites, including O-desmethyl-indomethacin.[1][2][4] These metabolites are largely inactive and are excreted in urine and feces.[1][2][4] The therapeutic effects of Indomethacin stem from its non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]
Figure 1: Indomethacin's mechanism of action and metabolic pathway.
Quantitative Analysis of Indomethacin using this compound
The following protocol describes a validated LC-MS/MS method for the quantification of Indomethacin in human plasma, utilizing this compound as an internal standard.
Experimental Workflow
The general workflow for the bioanalytical method is outlined below. It involves sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 2: Bioanalytical workflow for Indomethacin quantification.
Materials and Reagents
-
Indomethacin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Stock and Working Solutions
-
Indomethacin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Indomethacin in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Indomethacin Working Solutions: Prepare serial dilutions of the Indomethacin stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.
Sample Preparation Protocol (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of blank human plasma into each tube (except for blank samples).
-
Spike with the appropriate Indomethacin working solution to prepare calibration standards and QCs.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except the blank.
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL onto the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Indomethacin: m/z 358.1 → 139.1this compound: m/z 348.1 → 139.1 |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500°C |
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[6][7][8][9][10] A summary of typical validation parameters is presented below.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Accuracy (% Bias) | Within ±15% | -8% to +10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | < 10% |
| Stability | % Change within ±15% | Stable for 24h at RT, 3 freeze-thaw cycles |
Conclusion
This compound is a highly suitable internal standard for the accurate and precise quantification of Indomethacin in biological matrices by LC-MS/MS. The detailed protocol and validation data presented provide a solid foundation for researchers to implement this methodology in their pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard is crucial for generating reliable data to support regulatory submissions and advance our understanding of the clinical pharmacology of Indomethacin.
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. fda.gov [fda.gov]
- 10. hhs.gov [hhs.gov]
Application Note: Quantitative Analysis of Indomethacin in Human Plasma using O-Desmethyl Indomethacin-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of Indomethacin (B1671933) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes O-Desmethyl Indomethacin-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable determination of Indomethacin concentrations.
Introduction
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is prescribed for various conditions, including rheumatoid arthritis, osteoarthritis, and gout.[1] Accurate quantification of Indomethacin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies and for optimizing therapeutic regimens.
O-desmethyl Indomethacin is a major metabolite of Indomethacin.[2][3][4][5][6] The use of its deuterated form, this compound, as an internal standard offers significant advantages in LC-MS/MS analysis. As a stable isotope-labeled analog of a major metabolite, it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability, thereby leading to more reliable and reproducible results.[3]
This application note provides a detailed protocol for the extraction and quantification of Indomethacin from human plasma, including instrument parameters, sample preparation steps, and method validation data.
Experimental
Materials and Reagents
-
Indomethacin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method is used for the extraction of Indomethacin and the internal standard from human plasma.
Protocol:
-
Thaw plasma samples and standards to room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of this compound working solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 analytical column to achieve good peak shape and resolution.
LC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As described in the table below |
Gradient Elution Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 0.5 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
The following MRM transitions are monitored. The transition for this compound is proposed based on its structure and the known fragmentation of Indomethacin.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Indomethacin | 358.1 | 139.1 | 25 |
| This compound (IS) | 348.1 | 139.1 | 25 |
Method Validation Summary
The method was validated according to regulatory guidelines for bioanalytical method validation.[7] The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 1 to 2000 ng/mL with a correlation coefficient (r²) > 0.99.
-
Precision and Accuracy: Intra- and inter-day precision were below 15% (CV), and accuracy was within ±15% of the nominal concentrations.
-
Recovery: The extraction recovery of Indomethacin was determined to be consistent and reproducible across the calibration range.
-
Limit of Quantification (LLOQ): The LLOQ was established at 1 ng/mL with acceptable precision and accuracy.
-
Matrix Effect: No significant matrix effect was observed.
Table 1: Calibration Curve and Linearity
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 1 - 2000 | > 0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 10 | 95 - 105 | < 12 | 93 - 107 |
| Low | 3 | < 8 | 97 - 103 | < 10 | 96 - 104 |
| Medium | 100 | < 6 | 98 - 102 | < 8 | 97 - 103 |
| High | 1600 | < 5 | 99 - 101 | < 7 | 98 - 102 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Indomethacin in human plasma.
Logical Relationship of Analytical Components
References
- 1. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpmr.com [wjpmr.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a liquid chromatography-tandem mass spectrometry method for measuring plasma and uterine tissue levels of indomethacin in rabbits treated with indomethacin-medicated Cu-IUDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of O-Desmethyl Indomethacin-d4 in Pharmacokinetic Studies of Indomethacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin (B1671933) is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The primary metabolic pathway for indomethacin involves O-demethylation to form O-desmethylindomethacin.
Accurate quantification of indomethacin in biological matrices is paramount for pharmacokinetic studies. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. To ensure the accuracy and precision of these assays, a stable isotope-labeled internal standard is employed. O-Desmethyl Indomethacin-d4, a deuterated analog of the main metabolite of indomethacin, serves as an excellent internal standard for the quantitative analysis of indomethacin in various biological samples. Its near-identical physicochemical properties to the analyte ensure that it experiences similar extraction recovery and ionization efficiency, thereby correcting for matrix effects and experimental variability.
These application notes provide detailed protocols and data for the use of this compound as an internal standard in pharmacokinetic studies of indomethacin.
Experimental Protocols
Bioanalytical Method for Indomethacin Quantification in Human Plasma and Urine using a Deuterated Internal Standard
This protocol is adapted from a validated method for the quantification of indomethacin in biological fluids and is suitable for pharmacokinetic studies.[1]
1. Materials and Reagents
-
Indomethacin analytical standard
-
This compound (or a suitable d4-Indomethacin standard)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Formic acid
-
1.0 M Hydrochloric acid (HCl)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Human urine
-
Type I ultrapure water
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of indomethacin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the indomethacin stock solution with a mixture of methanol and water to create working standards for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 2.0 µg/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma or urine sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (2.0 µg/mL this compound).
-
Add 20 µL of 1.0 M HCl to acidify the sample.
-
Add 1 mL of chloroform and vortex for 1 minute to extract the analytes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the lower organic layer (chloroform) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm)
-
Mobile Phase: Isocratic elution with 0.05% formic acid in water and acetonitrile (47:53, v/v)[1]
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Proposed):
-
Indomethacin: m/z 358.1 → 139.1
-
This compound (Internal Standard): m/z 348.1 → 139.1
-
-
Ion Source Parameters (example):
-
5. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: Establish a calibration curve over the expected concentration range of indomethacin in study samples. A linear range of 10 ng/mL to 5000 ng/mL is typically sufficient for pharmacokinetic studies.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple QC levels (low, medium, and high). Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).
-
Selectivity and Specificity: Ensure no significant interference from endogenous components in the biological matrix.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of indomethacin in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term stability).
Data Presentation
Table 1: Method Validation Parameters for Indomethacin Quantification in Human Plasma and Urine
| Parameter | Plasma | Urine |
| Linearity Range | 14.8 - 2970 ng/mL | 10.5 - 4210 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Intra-day Precision (%RSD) | < 8% | < 8% |
| Inter-day Precision (%RSD) | < 8% | < 8% |
| Accuracy | 90% - 108% | 90% - 108% |
| Extraction Recovery | 94% - 104% | 94% - 104% |
Data adapted from a validated LC-MS method using a deuterated internal standard.[1]
Table 2: Pharmacokinetic Parameters of Indomethacin in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 1 - 2 hours | [2] |
| Elimination Half-life (t½) | 2.6 - 11.2 hours | [2] |
| Volume of Distribution (Vd) | 0.34 - 1.57 L/kg | [2] |
| Plasma Clearance (CL) | 0.044 - 0.109 L/kg/hr | [2] |
| Protein Binding | ~90% |
This table presents a range of pharmacokinetic parameters reported in the literature for indomethacin in healthy adult populations.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of Indomethacin.
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Logic of using a deuterated internal standard.
References
Application Notes and Protocols for O-Desmethyl Indomethacin-d4 Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation of O-Desmethyl Indomethacin-d4 for quantitative analysis. This compound is the deuterated form of O-Desmethyl Indomethacin (B1671933), a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1][2] Due to its structural similarity to the analyte of interest, this compound serves as an ideal internal standard (IS) in bioanalytical methods, primarily those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
The selection of an appropriate sample preparation method is critical for accurate and reproducible quantification of analytes in complex biological matrices such as plasma and urine. The primary goals of sample preparation are to remove interfering substances (e.g., proteins, salts, phospholipids), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. This document outlines three common and effective sample preparation techniques:
-
Protein Precipitation (PPT): A straightforward and rapid method for removing proteins from plasma samples.
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the sample matrix based on its differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix.
Quantitative Data Summary
The choice of sample preparation method can significantly impact key analytical parameters. The following table summarizes typical performance characteristics for each of the described methods for the analysis of this compound and its non-deuterated counterpart.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | Moderate to High | High (e.g., 94% to 104%)[3] | High (e.g., >74%)[3][5] |
| Matrix Effect | High | Low to Moderate | Low |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High |
| Cost per Sample | Low | Low to Moderate | High |
| Typical LLOQ | ng/mL range | Sub-ng/mL to ng/mL range (e.g., <15 ng/mL)[3] | pg/mL to ng/mL range (e.g., 5 µg/L)[5] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol describes a simple and rapid method for the extraction of this compound from plasma samples using protein precipitation with acetonitrile (B52724).
Materials:
-
Blank plasma
-
This compound spiking solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol details a liquid-liquid extraction method for isolating this compound from plasma or urine, adapted from methods for Indomethacin.[3]
Materials:
-
Plasma or urine sample
-
This compound spiking solution
-
1.0 M HCl
-
Chloroform (B151607) or Methyl tert-butyl ether (MTBE)
-
Glass centrifuge tubes (10 mL) with screw caps
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Pipette 200 µL of the plasma or urine sample into a 10 mL glass centrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Acidify the sample by adding 50 µL of 1.0 M HCl.
-
Add 2 mL of chloroform or MTBE to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge the sample at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for analysis.
References
- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Studies of Indomethacin Using O-Desmethyl Indomethacin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin (B1671933) is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] To ensure the therapeutic equivalence of generic formulations of indomethacin to the innovator product, regulatory agencies require bioequivalence (BE) studies. These studies are essential to demonstrate that the generic formulation exhibits a comparable rate and extent of absorption to the reference product.
A critical component of modern bioanalytical methods used in BE studies is the use of a stable isotope-labeled internal standard (IS). For the analysis of indomethacin, O-Desmethyl Indomethacin-d4 is an ideal IS. Being a deuterated analog of a major metabolite of indomethacin, it shares very similar physicochemical properties with the analyte, ensuring that it behaves almost identically during sample preparation and analysis. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the bioanalytical process, leading to highly accurate and precise quantification of indomethacin in biological matrices such as plasma.
This document provides detailed application notes and protocols for conducting a bioequivalence study of indomethacin, with a specific focus on the use of this compound as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.
Metabolic Pathway of Indomethacin
Indomethacin is extensively metabolized in the liver. The major metabolic pathways include O-demethylation to form O-desmethylindomethacin (DMI), N-deacylation, and glucuronidation.[3][4] The O-demethylation is primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[5][6] The resulting metabolites are pharmacologically inactive.[3][4]
Bioequivalence Study Protocol
A typical bioequivalence study for an immediate-release oral solid dosage form of indomethacin is designed as a randomized, single-dose, two-treatment, two-period, crossover study in healthy adult subjects under fasting conditions.
Study Design and Workflow:
Experimental Protocol:
-
Subject Recruitment: A sufficient number of healthy adult male and non-pregnant, non-lactating female volunteers are recruited. All subjects provide written informed consent before participation.
-
Screening: Subjects undergo a thorough medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests to ensure they meet the inclusion and exclusion criteria.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).
-
Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference indomethacin formulation (e.g., 50 mg capsule) with a standardized volume of water.
-
Blood Sampling: Blood samples are collected in labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours).
-
Plasma Separation: Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.
-
Washout Period: A washout period of at least 7 days separates the two treatment periods.
-
Crossover: In the second period, subjects receive the alternate treatment following the same procedures as in the first period.
-
Sample Analysis: The concentration of indomethacin in the collected plasma samples is determined using a validated LC-MS/MS method with this compound as the internal standard.
-
Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated for both formulations. Statistical analysis is performed to determine if the 90% confidence intervals for the geometric mean ratios of these parameters fall within the regulatory acceptance range (typically 80.00% to 125.00%).
Bioanalytical Method: LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Materials and Reagents:
-
Indomethacin reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (for calibration standards and quality controls)
Experimental Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of indomethacin and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the indomethacin stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound at a suitable concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 20 µL of the this compound working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Monitor the precursor to product ion transitions for both indomethacin and this compound.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Indomethacin | 358.1 | 139.1 |
| This compound (IS) | 348.1 | 143.1 |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Test and Reference Indomethacin Formulations
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 1850 ± 450 | 1900 ± 500 | 97.37% (90.50% - 104.75%) |
| AUC0-t (ngh/mL) | 8500 ± 1800 | 8700 ± 2000 | 97.70% (92.50% - 103.20%) |
| AUC0-∞ (ngh/mL) | 8900 ± 1900 | 9100 ± 2100 | 97.80% (92.80% - 103.10%) |
| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.6 | - |
Table 2: Representative Analytical Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range (ng/mL) | - | 5 - 5000 |
| Intra-day Precision (%CV) | ≤ 15% | < 8% |
| Inter-day Precision (%CV) | ≤ 15% | < 10% |
| Intra-day Accuracy (% Bias) | ± 15% | -6.5% to 7.2% |
| Inter-day Accuracy (% Bias) | ± 15% | -8.0% to 9.5% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | Monitored | No significant matrix effect observed |
| Stability (Freeze-thaw, Short-term, Long-term) | ≤ 15% deviation | Stable |
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of indomethacin for bioequivalence studies provides a robust and reliable method for quantifying the drug in plasma. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and scientists in the pharmaceutical industry. The high sensitivity, specificity, and accuracy of this method ensure that the data generated from bioequivalence studies are of high quality, meeting the stringent requirements of regulatory agencies for the approval of generic drug products.
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 2C9 catalyzes indomethacin O-demethylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpmr.com [wjpmr.com]
Application Notes and Protocols for O-Desmethyl Indomethacin-d4 in Drug Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of O-Desmethyl Indomethacin-d4 as an internal standard in drug metabolism research, particularly for the quantitative analysis of Indomethacin and its primary metabolite, O-Desmethyl Indomethacin. Detailed experimental protocols and data are provided to facilitate the integration of this critical tool into bioanalytical workflows.
Introduction
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body.[1] The primary metabolic pathways include O-demethylation and N-deacylation, leading to the formation of metabolites such as O-desmethyl-indomethacin (DMI) and O-deschloro-benzoyl-indomethacin.[1] Accurate quantification of Indomethacin and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies.
This compound is the deuterium-labeled form of the major metabolite of Indomethacin.[2] Its utility as an internal standard in mass spectrometry-based bioanalysis is well-established.[2] Deuterated internal standards are considered the gold standard because they exhibit nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency.[3] This ensures accurate correction for variability during sample preparation and analysis.[3]
Applications
The primary application of this compound is as an internal standard for the quantitative analysis of O-Desmethyl Indomethacin and, by extension, for the parent drug, Indomethacin, in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its use helps to ensure the accuracy, precision, and robustness of bioanalytical methods.[3]
Experimental Protocols
Bioanalytical Method for Quantification of Indomethacin and O-Desmethyl Indomethacin
This protocol outlines a representative LC-MS/MS method for the simultaneous quantification of Indomethacin and its metabolite O-Desmethyl Indomethacin in human plasma, using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and re-equilibrate for 2 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | See Table 2 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table 1: Representative LC-MS/MS Conditions
Quantitative Data
The following table provides representative mass transitions for the analysis of Indomethacin, O-Desmethyl Indomethacin, and the internal standard this compound. The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Indomethacin | 358.1 | 139.1 |
| O-Desmethyl Indomethacin | 344.1 | 139.1 |
| This compound | 348.1 | 143.1 |
Table 2: Representative Mass Transitions for MRM Analysis
Visualizations
Caption: Metabolic pathway of Indomethacin.
Caption: Experimental workflow for bioanalysis.
References
- 1. Determination of indomethacin, its metabolites and their glucuronides in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis. Preliminary pharmacokinetics and effect of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. archives.ijper.org [archives.ijper.org]
Application Note: A Validated HPLC Method for the Quantification of O-Desmethyl Indomethacin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Indomethacin is the primary metabolite of the potent nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.[1] The deuterated analog, O-Desmethyl Indomethacin-d4, serves as a crucial internal standard in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, to ensure accurate quantification of the analyte.[2] While LC-MS is a common application, a validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for purity assessments, stability studies, and quality control of the reference standard itself.
This application note details a robust, validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[3][4]
Experimental Protocols
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (deionized or Milli-Q)
A standard HPLC system equipped with a UV-Vis detector was used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm or equivalent |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 237 nm |
| Run Time | 10 minutes |
A stock solution of this compound (1000 µg/mL) was prepared by dissolving the appropriate amount of the reference standard in methanol. Working standard solutions were prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]
Specificity was evaluated by analyzing a blank (mobile phase) and a solution of this compound. The chromatograms were assessed to ensure no interfering peaks were present at the retention time of the analyte.
Linearity was assessed by analyzing seven concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy was determined by the recovery method. Known amounts of this compound were spiked into a blank matrix at three concentration levels (low, medium, and high) in triplicate. The percentage recovery was then calculated.
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was assessed by repeating the analysis on three different days. The results were expressed as the percentage relative standard deviation (%RSD).
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C). The system suitability parameters were monitored after each variation.
Results and Discussion
The developed HPLC method provided a well-resolved, symmetric peak for this compound with a retention time of approximately 4.5 minutes. The validation results are summarized in the tables below.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 759.2 |
| 75 | 1138.7 |
| 100 | 1519.1 |
Regression Equation: y = 15.18x + 0.15 Correlation Coefficient (r²): 0.9998
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.92 | 99.2 |
| 50 | 50.45 | 100.9 |
| 90 | 89.64 | 99.6 |
Average Recovery: 99.9%
| Precision Level | %RSD |
| Repeatability (n=6) | 0.85 |
| Intermediate (n=9) | 1.23 |
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
The method was found to be robust, with no significant changes in system suitability parameters (retention time, peak area, tailing factor) upon minor variations in the chromatographic conditions. The %RSD for all robustness parameters was less than 2.0%.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantification of this compound has been successfully developed and validated as per ICH guidelines. The method demonstrated excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and stability testing of this compound as a reference standard.
References
- 1. O-Desmethyl Indomethacin | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
troubleshooting isotopic interference with O-Desmethyl Indomethacin-d4
Welcome to the technical support center for O-Desmethyl Indomethacin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, with a focus on isotopic interference, during the quantitative analysis of O-Desmethyl Indomethacin (B1671933) using its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of O-Desmethyl Indomethacin, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1][2] It is used as an internal standard in quantitative mass spectrometry-based bioanalysis, such as LC-MS/MS.[3] Stable isotope-labeled internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, which helps to accurately correct for variability in the analytical process.[3]
Q2: What is isotopic interference (cross-talk) and why is it a concern with this compound?
Isotopic interference, or cross-talk, occurs when the signal from the unlabeled analyte (O-Desmethyl Indomethacin) contributes to the signal of its stable isotope-labeled internal standard (this compound). This happens because naturally occurring heavy isotopes (primarily ¹³C) in the analyte can result in a molecule with a mass-to-charge ratio (m/z) that overlaps with the m/z of the deuterated internal standard. With a mass difference of only 4 amu between the analyte and the d4-internal standard, there is a potential for the M+4 isotope peak of the analyte to interfere with the monoisotopic peak of the internal standard. This is especially problematic at high analyte concentrations, where the intensity of the analyte's isotopic peaks becomes more significant. Unaddressed, this interference can lead to an artificially inflated internal standard signal, which in turn causes an underestimation of the true analyte concentration and can result in non-linear calibration curves.
Q3: How can I identify if isotopic interference is affecting my results?
A simple and effective way to test for isotopic interference is to prepare and analyze a high-concentration sample of the unlabeled O-Desmethyl Indomethacin without the this compound internal standard.
-
Procedure:
-
Prepare a solution of unlabeled O-Desmethyl Indomethacin at a concentration representing the upper limit of quantitation (ULOQ) of your assay.
-
Analyze this sample using your established LC-MS/MS method.
-
Monitor the MRM transition for this compound.
-
-
Interpretation:
-
If a significant peak is detected at the retention time of O-Desmethyl Indomethacin in the internal standard's MRM channel, it confirms the presence of isotopic interference.
-
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve at High Concentrations
Symptom: Your calibration curve for O-Desmethyl Indomethacin is linear at lower concentrations but becomes non-linear (bends downwards) at higher concentrations.
Potential Cause: Isotopic interference from high concentrations of unlabeled O-Desmethyl Indomethacin is contributing to the signal of the this compound internal standard. This artificially inflates the internal standard response, leading to a suppressed analyte/internal standard ratio.
Troubleshooting Workflow:
Troubleshooting Workflow for Non-Linear Calibration.
Solutions:
-
Optimize Chromatographic Separation:
-
Goal: To achieve baseline separation between O-Desmethyl Indomethacin and any potentially interfering matrix components. While this won't separate the analyte from its isotopes, it can help rule out other sources of interference.
-
Experimental Protocol:
-
Column: A C18 column is commonly used for the analysis of Indomethacin and its metabolites.[4]
-
Mobile Phase: A typical mobile phase consists of an aqueous component with a small amount of acid (e.g., 0.05% formic acid) and an organic solvent like acetonitrile (B52724).[4]
-
Gradient Optimization: Adjust the gradient elution profile to increase the separation between peaks. A shallower gradient can improve resolution.
-
-
-
Adjust MRM Transitions:
-
Goal: Select precursor and product ions that minimize the impact of isotopic overlap.
-
Background: The primary fragmentation of Indomethacin occurs at the amide bond, yielding a characteristic p-chlorobenzoyl fragment. For Indomethacin (m/z 358), this fragment is observed at m/z 139. For d4-Indomethacin (with deuteration on the chlorobenzoyl ring), this fragment is observed at m/z 143.[4] It is highly probable that O-Desmethyl Indomethacin follows a similar fragmentation pattern.
-
Experimental Protocol:
-
Perform a product ion scan for both O-Desmethyl Indomethacin and this compound to identify all major fragment ions.
-
Select the most intense and specific fragment ions for your MRM transitions.
-
If interference is observed with the primary transition, investigate if a less abundant, but interference-free, fragment ion can be used for quantification.
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| O-Desmethyl Indomethacin | 344.1 | 139.0 (predicted) | Based on the fragmentation of Indomethacin.[4][5] |
| This compound | 348.1 | 143.0 (predicted) | Assumes deuteration is on the chlorobenzoyl ring.[4] |
Note: The above transitions are predicted based on the known fragmentation of Indomethacin. It is crucial to confirm these through experimental product ion scans. A study on the GC-MS/MS analysis of O-desmethylindomethacin showed transitions of 328 -> 284 and 328 -> 139, suggesting the p-chlorobenzoyl fragment is indeed a major product ion.
-
Mathematical Correction:
-
Goal: To mathematically subtract the contribution of the analyte's isotopic peaks from the internal standard's signal.
-
Procedure:
-
Determine the percentage of cross-talk by analyzing a known high concentration of unlabeled analyte and measuring the response in the internal standard channel.
-
Use this percentage to correct the internal standard response in all samples. Many modern mass spectrometry software platforms have built-in functions to perform these corrections.
-
-
Issue 2: In-source Fragmentation of Parent Drug
Symptom: You observe a peak for O-Desmethyl Indomethacin in your samples even when none is expected, or you have unexplained variability in your O-Desmethyl Indomethacin measurements when analyzing samples containing high concentrations of Indomethacin.
Potential Cause: In-source fragmentation of the parent drug, Indomethacin, can lead to the formation of O-Desmethyl Indomethacin within the mass spectrometer's ion source. This can be a significant source of interference, especially if Indomethacin is present at much higher concentrations than its metabolite.
Troubleshooting Workflow:
Troubleshooting In-Source Fragmentation.
Solutions:
-
Optimize Ion Source Parameters:
-
Goal: To use the mildest ionization conditions possible to minimize in-source fragmentation while maintaining adequate sensitivity for O-Desmethyl Indomethacin.
-
Experimental Protocol:
-
Systematically reduce the cone voltage (or fragmentor voltage) and source temperature.
-
Monitor the signal intensity of both Indomethacin and O-Desmethyl Indomethacin.
-
Find a balance where the signal for O-Desmethyl Indomethacin is sufficient for quantification, but the in-source formation from Indomethacin is minimized.
-
-
-
Improve Chromatographic Separation:
-
Goal: To ensure that Indomethacin and O-Desmethyl Indomethacin are chromatographically separated. If they elute at different times, any in-source fragmentation of Indomethacin will not interfere with the measurement of the true O-Desmethyl Indomethacin peak.
-
Experimental Protocol:
-
Develop a gradient elution method that provides baseline separation of the two compounds. Given their structural similarity, this may require careful optimization of the mobile phase composition and gradient profile.
-
A typical starting point for separating Indomethacin and its degradation products is a C18 column with a mobile phase of acetonitrile and acidified water.
-
-
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Internal Standard | This compound | Stable isotope-labeled internal standards provide the best accuracy and precision. |
| Chromatography | C18 column with a gradient of acetonitrile and acidified water | Provides good retention and separation for Indomethacin and its metabolites. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generally provides good sensitivity for Indomethacin and its analogues.[4] |
| MRM Transitions | Predicted: O-Desmethyl Indomethacin: 344.1 -> 139.0; this compound: 348.1 -> 143.0 | Based on the well-characterized fragmentation of Indomethacin.[4] Must be confirmed experimentally. |
By systematically addressing these potential issues, researchers can develop a robust and reliable LC-MS/MS method for the accurate quantification of O-Desmethyl Indomethacin, minimizing the impact of isotopic interference and other analytical challenges.
References
- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O-Desmethyl Indomethacin-d4 and Matrix Effect Minimization in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects when using O-Desmethyl Indomethacin-d4 as an internal standard in the analysis of plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and why is it a concern in plasma sample analysis?
A1: The matrix effect is the alteration of the ionization efficiency of a target analyte by co-eluting, undetected components in the sample matrix.[1] In plasma, these interfering components can include phospholipids, salts, proteins, and metabolites.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: How does using this compound help in minimizing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is chemically and physically very similar to the analyte of interest.[4] Because of this similarity, this compound co-elutes with the unlabeled analyte and experiences similar degrees of ion suppression or enhancement.[3] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be effectively compensated for, leading to more accurate and precise quantification.[3][4]
Q3: What are the primary sources of matrix effects in plasma samples?
A3: The most common sources of matrix effects in plasma are phospholipids, which are major components of cell membranes.[5] Other sources include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.[1] These substances can compete with the analyte and internal standard for ionization in the mass spectrometer's ion source.
Q4: When should I suspect that matrix effects are impacting my results?
A4: You should suspect matrix effects if you observe one or more of the following:
-
Poor reproducibility of results, especially between different lots of plasma.[6]
-
Low signal intensity or poor sensitivity for the analyte.[6]
-
Inconsistent internal standard response.[1]
-
Non-linear calibration curves, particularly at lower concentrations.[6]
-
Peak shape distortion.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis when using this compound.
Problem 1: High Variability in Analyte Response or Internal Standard Area
-
Possible Cause: Inconsistent ion suppression or enhancement due to variability between different plasma lots.
-
Troubleshooting Steps:
-
Assess Matrix Factor Variability: Determine the matrix factor in at least six different lots of blank plasma. A high coefficient of variation (%CV) is indicative of significant lot-to-lot variability.[6]
-
Improve Sample Cleanup: A more rigorous sample preparation method can help remove a wider range of interfering substances. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][7]
-
Optimize Chromatography: Modify the chromatographic conditions to better separate the analyte and internal standard from co-eluting matrix components. This can involve changing the analytical column, mobile phase composition, or gradient profile.[2]
-
Problem 2: Low Signal Intensity and Poor Sensitivity
-
Possible Cause: Significant ion suppression from co-eluting phospholipids.
-
Troubleshooting Steps:
-
Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation. This can be achieved using specialized SPE cartridges or plates.[2]
-
Optimize Extraction pH: For LLE, adjust the pH of the sample to ensure the analyte is in a neutral form, which can improve extraction efficiency and reduce the co-extraction of interfering substances.[8]
-
Change Ionization Source: If available, switching from electrospray ionization (ESI), which is more susceptible to ion suppression, to atmospheric pressure chemical ionization (APCI) may reduce matrix effects.[9]
-
Problem 3: Poor Peak Shape
-
Possible Cause: Incompatibility of the reconstitution solvent with the initial mobile phase or the presence of interfering substances.
-
Troubleshooting Steps:
-
Reconstitution Solvent: Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase to avoid peak distortion.[1]
-
Thorough Evaporation and Reconstitution: After extraction, ensure the solvent is completely evaporated before reconstitution. Vortex the sample thoroughly during reconstitution to ensure the analyte is fully dissolved.
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) of Plasma Samples
This protocol describes a basic method for removing the bulk of proteins from plasma samples. While quick, it may not be sufficient for removing all matrix interferences, especially phospholipids.[2]
Materials:
-
Plasma samples
-
This compound internal standard (IS) working solution
-
Acetonitrile (B52724) (ACN), HPLC-grade, ice-cold
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the samples at ≥10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or well for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Plasma Samples
LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
Materials:
-
Plasma samples
-
This compound IS working solution
-
1 M HCl
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of the IS working solution and vortex briefly.
-
Acidify the sample by adding 25 µL of 1 M HCl and vortex.
-
Add 1 mL of MTBE.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at ≥5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: Quantitative Assessment of Matrix Effects
This protocol details the post-extraction spike method to calculate the Matrix Factor (MF).
Sample Sets Required:
-
Set A (Neat Solution): Analyte and IS spiked into the final analysis solvent (e.g., mobile phase).
-
Set B (Post-Spike Matrix): Blank plasma is first extracted (e.g., via PPT or LLE). The resulting clean supernatant/extract is then spiked with the analyte and IS at the same concentration as Set A.
Procedure:
-
Prepare blank plasma extracts by performing the full sample preparation protocol on at least six different lots of blank plasma.
-
Prepare Set A by adding the analyte and IS to the mobile phase at a known concentration.
-
Prepare Set B by adding the same amount of analyte and IS to the blank plasma extracts.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Quantitative Data Summary
Table 1: Representative Matrix Factor Data from Different Plasma Lots
| Plasma Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF |
| 1 | 85,000 | 95,000 | 0.85 | 0.95 |
| 2 | 82,000 | 92,000 | 0.82 | 0.92 |
| 3 | 88,000 | 98,000 | 0.88 | 0.98 |
| 4 | 79,000 | 89,000 | 0.79 | 0.89 |
| 5 | 86,000 | 96,000 | 0.86 | 0.96 |
| 6 | 83,000 | 93,000 | 0.83 | 0.93 |
| Mean | 83,833 | 93,833 | 0.84 | 0.94 |
| %CV | 3.9% | 3.6% | 3.9% | 3.6% |
| Note: Data is representative and assumes a mean peak area of 100,000 for both analyte and IS in the neat solution (Set A). |
Visualizations
Caption: Workflow for plasma sample analysis using this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Desmethyl Indomethacin-d4 Mass Spectrometry Optimization
Welcome to the technical support center for the optimization of mass spectrometry parameters for O-Desmethyl Indomethacin-d4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for O-Desmethyl Indomethacin (B1671933) and this compound?
A1: The expected MRM transitions are based on the characteristic fragmentation of the indomethacin structure, primarily the cleavage of the amide bond to yield the p-chlorobenzoyl cation.
-
O-Desmethyl Indomethacin: The molecular weight is 343.77 g/mol . In positive ion mode, the expected precursor ion [M+H]⁺ is m/z 344.8. The most common and stable product ion corresponds to the p-chlorobenzoyl fragment, which is m/z 139.1.
-
This compound: The molecular weight is 347.79 g/mol . The precursor ion [M+H]⁺ is expected to be m/z 348.8. If the deuterium (B1214612) labels are on the indole (B1671886) acetic acid portion of the molecule, the product ion will remain m/z 139.1. If the labels are on the p-chlorobenzoyl ring, the product ion will shift to m/z 143.1. It is crucial to confirm the labeling position from the certificate of analysis provided by the supplier.
Q2: I am observing a low signal for my this compound internal standard. What are the potential causes?
A2: A low signal for a deuterated internal standard can arise from several factors:
-
Ion Suppression: Components from the sample matrix co-eluting with the analyte can suppress the ionization of the internal standard in the mass spectrometer's ion source.
-
Incorrect Concentration: The concentration of the internal standard spiking solution may be too low for the sensitivity of the instrument or the sample matrix.
-
Degradation: Improper storage or handling of the this compound standard can lead to its degradation.
-
Instrumental Issues: A dirty ion source, incorrect mass spectrometer parameters (e.g., voltages, gas flows), or a failing detector can all contribute to decreased sensitivity.
-
Inefficient Sample Preparation: The extraction and cleanup steps of your sample preparation may not be optimal, leading to a significant loss of the internal standard.
Q3: My analyte and internal standard peaks are not perfectly co-eluting. Is this a problem?
A3: Yes, this can be a significant issue. Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If the co-elution is not perfect, the analyte and internal standard may experience different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy of your quantitative results.
Q4: Can the O-Desmethyl Indomethacin analyte signal interfere with the this compound internal standard signal?
A4: At very high concentrations, the analyte can compete with the internal standard for ionization, a phenomenon known as "analyte-induced suppression." This can lead to a decrease in the internal standard signal and affect the accuracy of quantification.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Signal-to-Noise Ratio
This is a common issue that can often be resolved by systematically evaluating each stage of the analytical process.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal MS Parameters | Infuse a solution of this compound directly into the mass spectrometer and optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage). | A significant increase in signal intensity and a stable signal. |
| Matrix Effects | Prepare samples in a "surrogate" matrix (e.g., a different biological matrix with no endogenous analyte) or perform a post-extraction addition study to evaluate the extent of ion suppression or enhancement. | Identification of matrix effects will allow for the implementation of mitigation strategies such as sample dilution or improved cleanup. |
| Inefficient Sample Cleanup | Evaluate different sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to find the method that provides the cleanest extract. | A cleaner sample will reduce matrix effects and improve signal intensity. |
| Low Internal Standard Concentration | Prepare a fresh, higher concentration spiking solution of this compound and re-spike your samples. | An appropriate internal standard concentration should provide a robust and reproducible signal. |
Issue 2: Inaccurate or Inconsistent Quantitative Results
Inaccurate quantification can stem from a variety of factors, often related to the relationship between the analyte and the internal standard.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Differential Matrix Effects | As described above, assess matrix effects. If significant and different between the analyte and internal standard, adjust the chromatography to ensure co-elution or improve sample cleanup. | Minimizing differential matrix effects will lead to more accurate and reproducible results. |
| Isotopic Crosstalk | In a blank sample, inject a high concentration of the analyte and monitor the MRM transition of the internal standard. Conversely, inject a high concentration of the internal standard and monitor the analyte's MRM transition. | This will determine if there is any contribution from the analyte to the internal standard signal, or vice-versa, which may require chromatographic separation or selection of different MRM transitions. |
| Instability of the Deuterated Standard | Verify the stability of this compound in the solvents and matrix used for your assay over the duration of the sample preparation and analysis. | Ensuring the stability of the internal standard is critical for consistent results. |
| Pipetting or Dilution Errors | Review all pipetting and dilution steps in your protocol. Use calibrated pipettes and ensure proper mixing at each stage. | Correcting any procedural errors will improve the accuracy and precision of your results. |
Experimental Protocols
Stock and Working Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve O-Desmethyl Indomethacin and this compound in methanol (B129727) to prepare 1 mg/mL primary stock solutions.
-
Working Stock Solutions: Serially dilute the primary stock solutions with methanol or methanol:water (1:1, v/v) to prepare working stock solutions at appropriate concentrations for spiking into calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a strong and reproducible signal in the mass spectrometer (e.g., 100 ng/mL). The optimal concentration should be determined experimentally.
Sample Preparation: Protein Precipitation
This is a rapid and simple method for sample cleanup.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the this compound internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Suggested LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrument and application.
Liquid Chromatography
| Parameter | Suggested Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (Triple Quadrupole)
| Parameter | Suggested Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| O-Desmethyl Indomethacin | 344.8 | 139.1 | 20-30 |
| This compound | 348.8 | 139.1 or 143.1 | 20-30 |
Visualizations
Caption: A logical workflow for troubleshooting poor mass spectrometry signals.
Technical Support Center: Overcoming Poor Recovery of O-Desmethyl Indomethacin-d4
Welcome to the technical support center for troubleshooting issues related to the extraction of O-Desmethyl Indomethacin-d4. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during sample preparation, ensuring accurate and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for poor recovery of this compound during extraction?
Poor recovery of this compound, a deuterated internal standard, can stem from several factors related to its chemical properties and the extraction methodology. The most common causes include:
-
Incorrect pH during Extraction: O-Desmethyl Indomethacin (B1671933) is an acidic compound. For efficient extraction from an aqueous matrix into an organic solvent (LLE) or for retention on a reversed-phase SPE sorbent, the sample pH must be acidic to suppress the ionization of the carboxylic acid group.
-
Suboptimal Solvent Selection: The choice of organic solvent in Liquid-Liquid Extraction (LLE) or the wash and elution solvents in Solid-Phase Extraction (SPE) is critical. O-Desmethyl Indomethacin is more polar than its parent drug, indomethacin, which must be considered when selecting solvents.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS analysis.
-
Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to completely desorb the analyte from the SPE cartridge.
-
Analyte Instability: Indomethacin and its metabolites can be susceptible to degradation under strong alkaline conditions.[1]
-
Issues with Deuterated Standard: Problems such as isotopic exchange (loss of deuterium) or chromatographic shifts between the analyte and the internal standard can lead to inaccurate quantification.
Q2: What are the key chemical properties of O-Desmethyl Indomethacin that I should consider for extraction?
-
pKa: Indomethacin has a pKa of 4.5.[1][2] A closely related metabolite, O-Desmethyl-N-deschlorobenzoyl indomethacin, has a predicted pKa of 4.31. Therefore, it is reasonable to assume the pKa of O-Desmethyl Indomethacin is also in the range of 4.3-4.5. To ensure the compound is in its non-ionized (neutral) form for efficient extraction, the sample pH should be adjusted to at least 2 pH units below the pKa (i.e., pH < 2.5).
-
Polarity (LogP): Indomethacin has an XLogP3 of 4.3, indicating it is a relatively non-polar compound.[2] The presence of a hydroxyl group in O-Desmethyl Indomethacin in place of a methoxy (B1213986) group increases its polarity (lowers its LogP value). A predicted LogP for O-Desmethyl-N-deschlorobenzoyl indomethacin is around 1.5-1.61. This increased polarity means that more polar organic solvents may be required for efficient extraction compared to indomethacin.
Q3: How do I choose the right extraction method: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both SPE and LLE can be effective for extracting this compound. The choice often depends on the sample matrix, required sample cleanup, and available resources.
-
SPE is generally preferred for its higher selectivity, cleaner extracts, and potential for automation. It is particularly useful for complex matrices like plasma.
-
LLE is a simpler and often less expensive technique. It can be very effective, especially when optimizing solvent choice and pH.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
Poor recovery in SPE can occur at various stages of the process. The following guide will help you pinpoint and address the issue.
dot
Caption: Troubleshooting workflow for low recovery in SPE.
Data on SPE Parameters and Expected Recovery
The following table summarizes expected recovery trends based on key SPE parameters for an acidic, polar compound like this compound.
| Parameter | Condition A | Expected Recovery (A) | Condition B | Expected Recovery (B) | Rationale |
| Sample pH | pH 7.0 | Low | pH 2.5 | High | At acidic pH, the compound is non-ionized, leading to better retention on reversed-phase sorbents. |
| SPE Sorbent | C8 | Moderate-High | C18 | High | C18 is more hydrophobic and generally provides better retention for a wider range of compounds. |
| Wash Solvent | 50% Methanol (B129727) | Low-Moderate | 5% Methanol | High | A high percentage of organic in the wash solvent can cause premature elution of the analyte. |
| Elution Solvent | Acetonitrile (B52724) | Moderate-High | Methanol | High | Methanol is more polar than acetonitrile and can be more effective at eluting polar compounds. |
Liquid-Liquid Extraction (LLE) Troubleshooting
For LLE, poor recovery is often linked to pH and the choice of extraction solvent.
dot
Caption: Troubleshooting workflow for low recovery in LLE.
Data on LLE Parameters and Expected Recovery
This table illustrates the expected impact of pH and solvent choice on the LLE recovery of this compound.
| Parameter | Condition A | Expected Recovery (A) | Condition B | Expected Recovery (B) | Rationale |
| Aqueous Phase pH | pH 7.0 | Very Low | pH 2.5 | High | At acidic pH, the compound is protonated and more readily partitions into the organic phase. |
| Extraction Solvent | Hexane (B92381) | Low | Ethyl Acetate (B1210297) | High | Ethyl acetate is more polar than hexane and is a better solvent for extracting the relatively polar O-Desmethyl Indomethacin. |
| Solvent:Aqueous Ratio | 1:1 | Moderate | 2:1 | High | Increasing the volume of the organic solvent can improve extraction efficiency. |
Experimental Protocols
Protocol 1: Optimized Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add the working solution of this compound.
-
Add 50 µL of 1M hydrochloric acid to acidify the sample (verify final pH is < 2.5).
-
Vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
-
Protocol 2: Optimized Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol provides a general procedure for LLE.
-
Sample Preparation:
-
To 500 µL of human plasma in a centrifuge tube, add the working solution of this compound.
-
Add 50 µL of 1M hydrochloric acid to acidify the sample (verify final pH is < 2.5).
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental protocols should be validated in your laboratory for your specific application.
References
Technical Support Center: O-Desmethyl Indomethacin-d4 Analysis in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues when analyzing O-Desmethyl Indomethacin-d4 using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components from the sample (e.g., plasma, urine). This leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, reduced sensitivity, and poor reproducibility of the analytical method.
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard should co-elute with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, complete correction is not always guaranteed. If there is even a slight chromatographic separation between the analyte and the deuterated internal standard, they may be affected differently by interfering components in the matrix, leading to inaccurate results.
Q3: What are the common causes of ion suppression in the analysis of O-Desmethyl Indomethacin (B1671933) and its internal standard?
A3: Common causes of ion suppression include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples are major contributors to ion suppression.
-
Sample preparation: Inadequate sample cleanup can leave behind significant amounts of interfering substances. For instance, protein precipitation with methanol (B129727) or acetonitrile (B52724) has been reported to cause significant ion suppression for indomethacin[1].
-
Chromatography: Poor chromatographic resolution can lead to co-elution of matrix components with the analyte and internal standard.
-
High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.
Q4: How can I determine if ion suppression is affecting my assay for this compound?
A4: A common method to assess ion suppression is the post-column infusion experiment . This involves infusing a constant flow of a solution containing this compound into the mass spectrometer's ion source while a blank matrix extract is injected onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing components.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting ion suppression issues with this compound.
Problem: Inconsistent or inaccurate results despite using this compound as an internal standard.
Possible Cause 1: Differential Ion Suppression due to Chromatographic Separation
-
Troubleshooting Step: Carefully examine the chromatograms of O-Desmethyl Indomethacin and its deuterated internal standard. They should have identical retention times. Even a small shift can lead to different levels of ion suppression.
-
Solution:
-
Optimize the chromatographic method to ensure co-elution. This may involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Consider using a column with a different selectivity.
-
Possible Cause 2: Significant Matrix Effects from the Sample
-
Troubleshooting Step: Evaluate the effectiveness of your current sample preparation method. Protein precipitation alone is often insufficient for removing all interfering matrix components, especially phospholipids.
-
Solution:
-
Implement a more rigorous sample preparation technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). LLE has been shown to provide high recovery for indomethacin and its deuterated internal standard[1].
-
Dilute the sample to reduce the concentration of matrix components, though this may impact the limit of detection.
-
Problem: Low signal intensity or poor sensitivity for this compound.
Possible Cause: Severe Ion Suppression
-
Troubleshooting Step: Perform a post-column infusion experiment to identify the regions of significant ion suppression in your chromatogram.
-
Solution:
-
Adjust your chromatographic method to move the elution of this compound away from the regions of high ion suppression.
-
Enhance your sample cleanup procedure to remove the interfering components. A comparison of different sample preparation techniques can be found in the table below.
-
Quantitative Data Summary
The choice of sample preparation is critical in mitigating ion suppression. The following table summarizes the impact of different techniques on the recovery of indomethacin and its internal standard, which is indicative of their effectiveness in reducing matrix effects.
| Sample Preparation Technique | Analyte/Internal Standard | Matrix | Average Recovery (%) | Citation |
| Liquid-Liquid Extraction (LLE) | Indomethacin & d4-Indomethacin | Plasma & Urine | 94 - 104 | [1] |
| Solid-Phase Extraction (SPE) | Indomethacin | Plasma | 74 | [1] |
| Protein Precipitation | Indomethacin | Plasma & Urine | Not specified, but noted to cause significant ion suppression | [1] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Prepared blank biological matrix extract (e.g., plasma, urine)
Methodology:
-
Set up the LC system with the analytical column and mobile phase used for your assay.
-
Connect the outlet of the LC column to a T-connector.
-
Connect a syringe pump containing the this compound solution to the second port of the T-connector.
-
Connect the third port of the T-connector to the MS ion source.
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable signal for the this compound transition is observed, inject the blank matrix extract onto the LC column.
-
Monitor the signal of the infused standard. A drop in the signal indicates ion suppression at that retention time.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
Objective: To extract O-Desmethyl Indomethacin and its deuterated internal standard from plasma while minimizing matrix components. This protocol is adapted from a method for indomethacin[1].
Materials:
-
Plasma sample
-
This compound internal standard solution
-
1.0 M Hydrochloric acid (HCl)
-
Vortex mixer
-
Centrifuge
Methodology:
-
To 200 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 50 µL of 1.0 M HCl and vortex for 30 seconds.
-
Add 900 µL of chloroform and vortex for 3 minutes.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Carefully transfer the lower organic layer to a clean tube.
-
Repeat the extraction of the remaining aqueous layer with another 900 µL of chloroform.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase, vortex, and centrifuge.
-
Inject the supernatant into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for ion suppression of this compound.
References
Technical Support Center: O-Desmethyl Indomethacin-d4 Analysis
Welcome to the technical support center for O-Desmethyl Indomethacin-d4. This resource provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the chromatographic analysis of this compound.
Peak Shape & Resolution Issues
Q1: Why is my this compound peak tailing or fronting?
A: Poor peak shape is a common issue in HPLC. Tailing peaks, where the latter half of the peak is drawn out, are often caused by secondary interactions between the analyte and the stationary phase.[1] For an acidic compound like O-Desmethyl Indomethacin (B1671933), this can occur due to interactions with ionized silanol (B1196071) groups on the silica-based column packing.[2]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: O-Desmethyl Indomethacin is acidic. Lowering the mobile phase pH (e.g., to pH 2.8-4.8 with formic or acetate (B1210297) buffers) will suppress the ionization of both the analyte and free silanols, improving peak shape.[2][3] Operating at a pH well away from the analyte's pKa (at least ±1 pH unit) is recommended for robustness.[3]
-
Check for Column Contamination/Wear: Contaminants or loss of stationary phase can create active sites that cause tailing.[1] Try flushing the column with a strong solvent or replace it if it's old.[4]
-
Use a High-Purity Column: Modern, high-purity silica (B1680970) columns with end-capping minimize exposed silanol groups, reducing the likelihood of peak tailing.[2]
-
Q2: My this compound peak is splitting into two. What is the cause?
A: Peak splitting can indicate several problems within the chromatographic system.[1]
-
Troubleshooting Steps:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.[1] Ensure your sample solvent is as close in composition to the initial mobile phase as possible.
-
Column Void or Clogging: A void at the head of the column or a partially blocked inlet frit can cause the sample band to split.[1][4] Try reversing and flushing the column (disconnected from the detector) or replacing the inlet frit.[4]
-
Co-eluting Interference: An impurity or contaminant that elutes very close to your analyte can appear as a shoulder or a split peak.
-
pH Near pKa: Operating at a mobile phase pH very close to the analyte's pKa can cause the compound to exist in both ionized and unionized forms, potentially leading to peak distortion.[5][6]
-
Q3: The resolution between this compound and the parent (non-deuterated) compound is poor. How can I improve it?
A: While deuterated standards are designed to co-elute with the analyte, a slight separation known as the "deuterium isotope effect" can sometimes occur in reversed-phase chromatography.[7][8] The heavier deuterium (B1214612) atom can alter the molecule's lipophilicity, leading to a small difference in retention time.[7][9]
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjusting the organic-to-aqueous ratio or the gradient slope can help improve co-elution.[7]
-
Use a Lower Resolution Column: In cases where slight separation negatively impacts quantitation due to differential matrix effects, using a column with slightly lower efficiency can promote peak overlap.[7][9]
-
Modify Temperature: Lowering the column temperature can sometimes increase retention and improve the resolution of closely eluting compounds.
-
Workflow & Parameter Troubleshooting Diagram
The following diagram illustrates a systematic approach to troubleshooting poor chromatographic resolution.
Caption: Troubleshooting workflow for common HPLC resolution issues.
Quantitative Data & Method Parameters
Table 1: Effect of Mobile Phase pH on an Acidic Analyte
This table summarizes the expected impact of mobile phase pH on the retention time (RT) and peak shape of an acidic compound like O-Desmethyl Indomethacin in reversed-phase HPLC. For acidic analytes, a lower pH increases retention and improves peak shape by keeping the molecule in its neutral, more hydrophobic form.[3][10]
| Mobile Phase pH | Expected Retention Time (RT) | Expected Peak Shape (Tailing Factor) | Rationale |
| pH 2.5 (e.g., 0.1% Formic Acid) | Longer | Symmetrical (TF ≈ 1.0-1.2) | Analyte is fully protonated (neutral), increasing retention and minimizing silanol interactions.[2][3] |
| pH 4.5 (e.g., Acetate Buffer) | Intermediate | Good (TF ≈ 1.2-1.5) | Analyte is partially ionized; retention decreases but peak shape is generally acceptable.[3] |
| pH 7.0 (e.g., Phosphate Buffer) | Shorter | Poor (TF > 1.8) | Analyte is fully deprotonated (ionic), leading to low retention and strong interaction with ionized silanols, causing significant tailing.[2] |
Experimental Protocol: Example LC-MS/MS Method
This protocol provides a robust starting point for the analysis of Indomethacin and its metabolite O-Desmethyl Indomethacin. Method development and validation are required for specific applications.[11][12][13][14]
| Parameter | Specification | Details / Rationale |
| Instrumentation | HPLC or UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS) | Provides the necessary sensitivity and selectivity for bioanalysis.[12] |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <3 µm) | A standard choice for non-polar to moderately polar compounds.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for acidic analytes.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient Elution | 10% to 70% B over 8 minutes | A typical gradient to elute the compounds of interest from a biological matrix. |
| Flow Rate | 0.3 mL/min | A standard flow rate for a 2.1 mm ID column.[14] |
| Column Temp | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[15] |
| Injection Volume | 5 µL | Small injection volumes minimize peak distortion. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Indomethacin and its metabolites ionize effectively in ESI+.[11][13] |
| MS Detection | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions.[13] |
| Example MRM | Indomethacin: 358.1 → 139.1 | These transitions are commonly cited for Indomethacin analysis.[12][13] |
| Example MRM | This compound: 348.1 → 139.1 | Note: This is a hypothetical transition. The exact mass will depend on the precursor and product ions chosen during method development. |
Logical Relationships in HPLC Method Development
Understanding how different parameters affect the final chromatogram is key to effective method development. The diagram below illustrates these relationships.
Caption: Key parameter relationships in HPLC method development.
References
- 1. mastelf.com [mastelf.com]
- 2. hplc.eu [hplc.eu]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 11. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantitation of indomethacin in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indomethacin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]
- 15. uhplcs.com [uhplcs.com]
potential for in-source fragmentation of O-Desmethyl Indomethacin-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for in-source fragmentation of O-Desmethyl Indomethacin-d4 during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound?
A1: In-source fragmentation (ISF) is a phenomenon where an analyte ion fragments within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This occurs when excess energy is transferred to the ions during the desolvation and ionization process, causing them to break apart. For a deuterated internal standard like this compound, unintended fragmentation can compromise quantitative accuracy by reducing the abundance of the intended precursor ion and potentially creating interfering fragment ions. O-Desmethyl Indomethacin is structurally susceptible to fragmentation, particularly at the amide bond connecting the indole (B1671886) core to the d4-chlorobenzoyl group.
Q2: What are the expected precursor ions and major in-source fragments for this compound?
A2: The expected precursor ions and their most likely in-source fragments are detailed in the table below. The primary fragmentation pathway in positive ion mode is the cleavage of the amide bond. In negative ion mode, decarboxylation is a common fragmentation route for molecules with carboxylic acid groups. The d4 label is located on the p-chlorobenzoyl ring.
| Parameter | Positive Ion Mode ([M+H]⁺) | Negative Ion Mode ([M-H]⁻) |
| Chemical Formula | C₁₈H₁₁D₄ClNO₄⁺ | C₁₈H₉D₄ClNO₄⁻ |
| Monoisotopic Mass | 348.08 | 346.07 |
| Expected Precursor Ion (m/z) | 348.1 | 346.1 |
| Major In-Source Fragment Ion | Cleavage of the amide bond results in the loss of the d4-p-chlorobenzoyl group. | Decarboxylation results in the loss of CO₂. |
| Fragment Structure | Indole core with acetic acid side chain. | Deprotonated molecule after loss of CO₂. |
| Fragment m/z | 204.1 | 302.1 |
Q3: I am observing a high abundance of the fragment ion even at low collision energy settings. How can I confirm it is from in-source fragmentation?
A3: This is a classic indicator of in-source fragmentation. To confirm, you can perform a simple infusion experiment. Infuse a standard solution of this compound directly into the mass spectrometer and acquire data in full scan mode. Set the collision energy in the collision cell to a minimum (or zero). If you still observe the fragment ion, gradually decrease the cone voltage (also known as fragmentor voltage or declustering potential). If the intensity of the fragment ion decreases while the precursor ion intensity increases, this confirms that the fragmentation is occurring in the source.
Q4: How can I minimize or control the in-source fragmentation of this compound?
A4: In-source fragmentation is primarily influenced by the energy transferred to the ions in the source. To minimize it, you need to create "softer" ionization conditions. The key parameters to optimize are:
-
Cone Voltage / Fragmentor Voltage: This is the most critical parameter. Lowering this voltage reduces the kinetic energy of the ions as they enter the mass spectrometer, decreasing the likelihood of fragmentation.[1][2]
-
Source and Desolvation Temperatures: High temperatures can cause thermal degradation and fragmentation.[1] Reducing these temperatures can help preserve the precursor ion.
-
Mobile Phase Composition: While less common, the mobile phase can play a role. Solvents that promote more efficient and stable ionization can sometimes reduce the need for harsh source conditions.
Troubleshooting Guides
Guide 1: Systematic Approach to Minimizing In-Source Fragmentation
This guide provides a step-by-step workflow for optimizing mass spectrometer source conditions to reduce unwanted fragmentation of this compound.
Caption: Workflow for troubleshooting and minimizing in-source fragmentation.
Guide 2: Fragmentation Pathway of this compound
This diagram illustrates the primary fragmentation points on the this compound molecule in both positive and negative ionization modes.
Caption: Key fragmentation pathways for this compound.
Experimental Protocols
Protocol 1: Method for Optimizing Cone Voltage
This protocol provides a detailed procedure for determining the optimal cone voltage to maximize the precursor ion signal for this compound while minimizing in-source fragmentation.
-
Preparation:
-
Prepare a 100 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set up a direct infusion line to the mass spectrometer using a syringe pump set to a stable flow rate (e.g., 10 µL/min).
-
-
Initial MS Settings:
-
Ionization Mode: ESI Positive or Negative.
-
Capillary Voltage: 3.0 kV (or a standard starting value for your instrument).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flows: Use typical starting values for your instrument.
-
Analyzer Mode: Full Scan (e.g., m/z 100-400).
-
Collision Energy: Set to the lowest possible value (e.g., 2-4 eV).
-
-
Optimization Procedure:
-
Begin infusing the solution and allow the signal to stabilize.
-
Set an initial high Cone Voltage where significant fragmentation is observed (e.g., 60 V). Acquire a spectrum.
-
Decrease the cone voltage in 10 V increments (i.e., 50 V, 40 V, 30 V, etc.). Acquire a spectrum at each step, allowing the signal to stabilize for ~30 seconds.
-
Continue decreasing the voltage until the precursor ion signal begins to significantly drop or becomes unstable.
-
-
Data Analysis:
-
Create a plot of ion intensity versus cone voltage for both the precursor ion (e.g., m/z 348.1) and the major fragment ion (e.g., m/z 204.1).
-
Identify the cone voltage that provides the highest intensity for the precursor ion with the lowest relative abundance of the fragment ion. This is your optimal cone voltage.
-
-
Refinement (Optional):
-
If fragmentation is still too high at the optimal cone voltage, incrementally decrease the source and/or desolvation temperatures (e.g., in 25°C steps) and repeat the cone voltage ramp to see if a better precursor-to-fragment ratio can be achieved.
-
References
Validation & Comparative
The Analytical Edge: Validating Indomethacin Assays with O-Desmethyl Indomethacin-d4
For researchers, scientists, and drug development professionals, the precise quantification of indomethacin (B1671933) in biological matrices is paramount for accurate pharmacokinetic and pharmacodynamic studies. The choice of an appropriate internal standard is a critical factor in the validation of bioanalytical methods, ensuring accuracy and reproducibility. This guide provides an objective comparison of the performance of O-Desmethyl Indomethacin-d4 as an internal standard against other commonly used alternatives, supported by experimental data from published studies.
Performance Comparison of Internal Standards
The selection of an internal standard that closely mimics the physicochemical properties of the analyte is crucial for compensating for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS-based bioanalysis due to its near-identical extraction recovery and ionization efficiency to the unlabeled analyte.
The following tables summarize the validation parameters of analytical methods for indomethacin quantification using different internal standards. This comparative data highlights the performance characteristics of each method.
| Validation Parameter | Method using this compound (as d4-Indomethacin) [1] | Method using Phenacetin (B1679774) [2] | Method using Mefenamic Acid [3] |
| Matrix | Plasma, Urine | Rat Plasma | Plasma |
| Linearity Range | 14.8 - 2970 ng/mL (Plasma) 10.5 - 4210 ng/mL (Urine) | 0.51 - 25.5 ng/mL | 5 - 2000 µg/L |
| Lower Limit of Quantification (LLOQ) | 14.8 ng/mL (Plasma) 10.5 ng/mL (Urine) | 0.51 ng/mL | 5 µg/L |
| Intra-day Precision (%RSD) | < 8% | 1.00 - 10.2% | < 9% (total CV) |
| Inter-day Precision (%RSD) | < 8% | 5.88 - 9.80% | < 9% (total CV) |
| Accuracy | 90 - 108% | Not explicitly stated | 96.5 - 102.8% |
| Extraction Recovery | Not explicitly stated | Not explicitly stated | 74% (Indomethacin), 95% (IS) |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are representative experimental protocols for the quantification of indomethacin in plasma using LC-MS/MS with this compound as an internal standard, and a method using an alternative internal standard.
Protocol 1: Quantification of Indomethacin in Human Plasma using this compound (as d4-Indomethacin)[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add 20 µL of d4-indomethacin internal standard working solution.
-
Add 100 µL of 0.1 M HCl and vortex.
-
Add 1 mL of chloroform, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters Alliance 2695
-
Column: Waters Symmetry C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 0.05% (v/v) formic acid in water and acetonitrile (B52724) (47:53, v/v)
-
Flow Rate: 1.0 mL/min (with a 4:1 split, directing 200 µL/min to the mass spectrometer)
-
Injection Volume: 20 µL
-
Mass Spectrometer: Waters Micromass ZQ 2000
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Ions (SIM): m/z 139 for indomethacin and m/z 143 for d4-indomethacin
Protocol 2: Quantification of Indomethacin in Rat Plasma using Phenacetin[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To plasma samples, add phenacetin as the internal standard.
-
Perform liquid-liquid extraction with acetonitrile.
2. LC-MS/MS Conditions:
-
Column: Atlantis dC18
-
Mobile Phase: 0.2% formic acid-acetonitrile (25:75, v/v)
-
Flow Rate: 0.60 mL/min
-
Total Run Time: 3.0 min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions: 357.7 → 139.1 for indomethacin and 180.20 → 110.10 for phenacetin
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the biological fate of indomethacin, the following diagrams are provided.
References
- 1. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantitation of indomethacin in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Indomethacin Quantification: O-Desmethyl Indomethacin-d4 and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of indomethacin (B1671933) in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a suitable internal standard is paramount in liquid chromatography-mass spectrometry (LC-MS) analysis to ensure the reliability and reproducibility of results. This guide provides an objective comparison of O-Desmethyl Indomethacin-d4 with other commonly used internal standards for indomethacin analysis, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations in sample preparation, extraction recovery, and matrix effects, leading to enhanced accuracy and precision. This guide will delve into the performance of this compound and compare it with another deuterated analogue, Indomethacin-d4, as well as non-deuterated alternatives like mefenamic acid and phenacetin (B1679774).
Comparative Analysis of Internal Standard Performance
The selection of an appropriate internal standard is a critical step in bioanalytical method development. The ideal internal standard should co-elute with the analyte, have similar extraction recovery and ionization response, and be free from interfering peaks. The following table summarizes the performance of this compound and other alternatives based on published validation data.
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Recovery (%) |
| This compound | Indomethacin & its metabolites | Rat Plasma | 0.51 - 25.5 | 0.51 | Intra-day: 1.00-10.2, Inter-day: 5.88-9.80 | - | - |
| Indomethacin-d4 [1] | Indomethacin | Maternal Plasma | 14.8 - 2970 | 14.8 | < 8 | 90 - 108 | 94 - 104 |
| Human Urine | 10.5 - 4210 | 10.5 | < 8 | 90 - 108 | 94 - 104 | ||
| Mefenamic Acid | Indomethacin | Porcine Plasma | 50.0 - 3000 | 50 | Intra-day: < 7, Inter-day: < 5 | 97.1 - 102.4 | > 97 |
| Phenacetin [2] | Indomethacin | Rat Plasma | 0.51 - 25.5 | 0.51 | Intra-day: 1.00-10.2, Inter-day: 5.88-9.80 | - | - |
Data for this compound performance as an internal standard for indomethacin was inferred from a study on its metabolite; direct comparative data is limited. Data for Mefenamic Acid was sourced from a study using porcine plasma. LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical performance. Below are summaries of experimental protocols for the quantification of indomethacin using different internal standards.
Protocol 1: Indomethacin Quantification using Indomethacin-d4 Internal Standard[1]
This method was developed for the quantitative determination of indomethacin in maternal plasma and urine.
-
Sample Preparation:
-
Acidify 200 µL of plasma or urine with 1.0 M HCl.
-
Add the internal standard, Indomethacin-d4.
-
Extract with chloroform.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Waters Symmetry C18
-
Mobile Phase: Isocratic elution with 0.05% (v/v) formic acid in water and acetonitrile (B52724) (47:53, v/v).
-
Flow Rate: 1.0 mL/min
-
Mass Spectrometry: Single quadrupole with electrospray ionization (ESI) in positive mode.
-
Ion Monitoring: Selected Ion Monitoring (SIM) at m/z 139 for indomethacin and m/z 143 for Indomethacin-d4.
-
Protocol 2: Indomethacin Quantification using Mefenamic Acid Internal Standard
This HPLC assay was developed for the determination of indomethacin in porcine plasma.
-
Sample Preparation:
-
To 500 µL of plasma, add mefenamic acid as the internal standard.
-
Precipitate plasma proteins with acetonitrile.
-
Centrifuge and inject the supernatant.
-
-
HPLC-UV Conditions:
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Detection: UV detector.
-
Protocol 3: Indomethacin Quantification using Phenacetin Internal Standard[2]
This bioanalytical method was developed for the estimation of indomethacin in rat plasma.
-
Sample Preparation:
-
To a plasma sample, add phenacetin as the internal standard.
-
Perform a simple liquid-liquid extraction with acetonitrile.
-
Evaporate the supernatant and reconstitute the residue.
-
-
LC-MS/MS Conditions:
-
Column: Atlantis dC18
-
Mobile Phase: 0.2% formic acid in water and acetonitrile (25:75, v/v).
-
Flow Rate: 0.60 mL/min
-
Mass Spectrometry: Tandem mass spectrometry with electrospray ionization (ESI) in positive-ion mode.
-
MRM Transitions: m/z 357.7 → 139.1 for indomethacin and m/z 180.20 → 110.10 for phenacetin.
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for LC-MS/MS analysis and the biological pathway of indomethacin's action.
Caption: A typical experimental workflow for the quantification of indomethacin using an internal standard by LC-MS/MS.
Caption: The mechanism of action of Indomethacin, inhibiting both COX-1 and COX-2 enzymes to block prostaglandin (B15479496) synthesis.
Conclusion
Non-deuterated internal standards like mefenamic acid and phenacetin can also provide acceptable results, as demonstrated in the validation data. However, they may not compensate as effectively for matrix effects and extraction inconsistencies as their deuterated counterparts. Ultimately, the selection of an internal standard should be based on a thorough method validation that assesses linearity, accuracy, precision, recovery, and matrix effects to ensure the chosen standard meets the specific requirements of the study. Researchers are encouraged to perform their own validation experiments to confirm the suitability of any internal standard for their specific application and matrix.
References
A Comparative Guide to Linearity and Range Determination for O-Desmethyl Indomethacin Assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of indomethacin (B1671933) and its metabolites, establishing robust and reliable bioanalytical methods is paramount. A key metabolite, O-desmethyl indomethacin (DMI), often requires precise measurement in various biological matrices. This guide provides a comparative overview of the linearity and range determination for assays relevant to O-desmethyl indomethacin, with a focus on methods where a deuterated internal standard like O-Desmethyl Indomethacin-d4 would be employed, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision in drug development, impacting the accuracy and reliability of pharmacokinetic and toxicokinetic data. While high-performance liquid chromatography with UV detection (HPLC-UV) has been traditionally used, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for bioanalytical studies requiring low detection limits. The use of a stable isotope-labeled internal standard, such as this compound, is central to achieving high precision and accuracy in LC-MS/MS assays by correcting for matrix effects and variability in sample processing.
Below is a summary of the performance characteristics of different analytical methods used for the quantification of indomethacin and its metabolite, O-desmethyl indomethacin.
| Analytical Method | Analyte | Internal Standard | Linearity (r²) | Linear Range | Matrix | Reference |
| LC-MS/MS | Indomethacin | Phenacetin | >0.99 | 0.51 - 25.5 ng/mL | Rat Plasma | [1] |
| LC-MS | Indomethacin | d4-Indomethacin | >0.99 | 14.8 - 2970 ng/mL | Human Plasma | [2] |
| LC-MS | Indomethacin | d4-Indomethacin | >0.99 | 10.5 - 4210 ng/mL | Human Urine | [2] |
| HPLC-UV | Indomethacin & DMI | Fluoro analogue of INDO | Not Specified | 0.25 - 125 µg/mL | Human Urine | [3] |
| HPLC-UV | Indomethacin | Mefenamic acid | >0.98 | 50 - 3000 ng/mL | Porcine Plasma | [4] |
| RP-HPLC | Indomethacin | Not Specified | >0.99 | 25 - 70 µg/mL | Pharmaceutical Formulation | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of reproducible and reliable analytical data. Below are representative methodologies for determining the linearity and range for O-desmethyl indomethacin assays.
LC-MS/MS Method for O-Desmethyl Indomethacin in Biological Matrices
This protocol outlines a general procedure for the quantification of O-desmethyl indomethacin, for which this compound serves as an ideal internal standard.
1. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of O-desmethyl indomethacin and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of working standard solutions of O-desmethyl indomethacin by serial dilution of the stock solution.
-
Spike the working standard solutions into the blank biological matrix (e.g., plasma, urine) to create calibration standards at a minimum of six to eight different concentration levels.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for O-desmethyl indomethacin and this compound.
4. Linearity and Range Assessment:
-
Analyze the calibration standards in duplicate.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis (weighted 1/x²). The calibration curve is considered linear if the correlation coefficient (r²) is ≥ 0.99.
-
The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of the nominal value).
-
The upper limit of quantification (ULOQ) is the highest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 15%) and accuracy (within ±15% of the nominal value).
-
The analytical range is defined by the LLOQ and ULOQ.
HPLC-UV Method for O-Desmethyl Indomethacin
While less sensitive than LC-MS/MS, HPLC-UV can be a suitable alternative for applications where higher concentrations of the analyte are expected.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine sample, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Acidify the sample with a suitable acid (e.g., HCl).
-
Extract the analytes with an organic solvent (e.g., dichloromethane).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Chromatographic Column: A C18 or C8 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile).
-
UV Detection: Monitor the absorbance at a wavelength where O-desmethyl indomethacin exhibits maximum absorbance (e.g., 254 nm).[3]
3. Linearity and Range Determination:
-
Follow a similar procedure as described for the LC-MS/MS method to prepare calibration standards and construct a calibration curve based on the peak area of the analyte.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the workflows for linearity and range determination.
Caption: Workflow for Linearity and Range Determination in an LC-MS/MS Assay.
Caption: Comparison of LC-MS/MS and HPLC-UV Performance Characteristics.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantitation of indomethacin in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic method for the determination of indomethacin and its two primary metabolites in urine. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
O-Desmethyl Indomethacin-d4: A Superior Internal Standard for Bioanalytical Applications
A detailed comparison of O-Desmethyl Indomethacin-d4 with alternative internal standards, supported by experimental data, for researchers, scientists, and drug development professionals.
In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the accuracy and precision of quantitative methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results. This guide provides a comprehensive comparison of this compound as an internal standard against other commonly used alternatives for the quantification of indomethacin (B1671933) and its metabolites.
This compound, a deuterated analog of a major metabolite of indomethacin, stands out as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. Its structural similarity and mass difference from the analyte ensure co-elution and minimize the impact of matrix effects, thereby enhancing the accuracy and precision of the analysis.
Performance Comparison: Accuracy and Precision
The performance of an internal standard is primarily evaluated based on the accuracy and precision of the analytical method. While direct validation data for this compound is not extensively published, its performance can be confidently inferred from studies utilizing a closely related stable isotope-labeled internal standard, Indomethacin-d4. Stable isotope-labeled standards are widely recognized as the gold standard in quantitative mass spectrometry.
The following table summarizes the accuracy and precision data from a validated bioanalytical method for indomethacin using a deuterated internal standard (Indomethacin-d4), and compares it with methods using other non-isotopic internal standards.
| Internal Standard | Analyte | Matrix | Method | Accuracy (%) | Precision (RSD %) | Reference |
| This compound (inferred from Indomethacin-d4) | Indomethacin | Plasma, Urine | LC-MS | 90 - 108 | < 8 | [1][2][3] |
| Mefenamic Acid | Indomethacin | Plasma | HPLC-ESI-MS/MS | 96.5 - 102.8 | < 9 (Total CV) | |
| Phenacetin | Indomethacin | Rat Plasma | LC-MS/MS | 98.2 - 103.4 | < 10.2 | |
| Ketoprofen / Flurbiprofen | Indomethacin | Topical Gel | HPLC-UV | Not Specified | Not Specified | |
| Meclofenamic acid | Indomethacin | Serum, Plasma | GC-MS | Not Specified | Not Specified |
RSD: Relative Standard Deviation; CV: Coefficient of Variation
The data clearly indicates that the method employing a deuterated internal standard exhibits excellent accuracy and precision, with a relative standard deviation of less than 8% and accuracy well within the accepted range of 85-115% for bioanalytical methods.[1][2][3] This level of performance is often challenging to achieve with structurally different internal standards, which may not adequately compensate for variations in sample preparation and matrix effects.
Experimental Protocols
A robust and reliable bioanalytical method relies on a well-defined experimental protocol. The following is a detailed methodology for the quantification of indomethacin in biological matrices using a deuterated internal standard, based on a validated LC-MS method.[1][2][3]
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma or urine sample, add 20 µL of the internal standard working solution (this compound in methanol).
-
Acidify the sample by adding 50 µL of 1.0 M HCl.
-
Add 1 mL of chloroform (B151607) and vortex for 1 minute for extraction.
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
-
LC System: Waters 600E multi-solvent delivery system
-
Column: Waters Symmetry C18 column (150 × 4.6 mm, 5 µm)
-
Mobile Phase: 0.05% (v/v) formic acid in water and acetonitrile (B52724) (47:53, v/v)
-
Flow Rate: 1.0 mL/min (Isocratic elution)
-
Injection Volume: 20 µL
-
Mass Spectrometer: Waters EMD 1000 single-quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Indomethacin: m/z 139
-
This compound: m/z (parent ion mass + 4) -> (fragment ion corresponding to indomethacin's m/z 139)
-
Mandatory Visualizations
To further illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Bioanalytical workflow using an internal standard.
Caption: Mechanism of action of Indomethacin.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Precision: O-Desmethyl Indomethacin-d4 vs. a Structural Analog for Indomethacin Quantification
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in bioanalytical assays, the choice of an internal standard is a critical decision that can significantly impact the reliability of pharmacokinetic and metabolic studies. This guide provides an objective comparison between the deuterated internal standard, O-Desmethyl Indomethacin-d4, and a commonly used structural analog, mefenamic acid, for the quantification of the non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933), by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process—from sample preparation to detection—to accurately compensate for any potential variability. The two primary choices for an internal standard are a stable isotope-labeled (deuterated) analog of the analyte or a compound that is structurally similar (a structural analog). This comparison will delve into the performance of this compound and mefenamic acid, supported by representative experimental data and detailed protocols, to guide the selection of the most appropriate internal standard for robust and reliable indomethacin quantification.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1][2] In this compound, four hydrogen atoms in the O-Desmethyl metabolite of Indomethacin have been replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to the analyte, with the key difference being a mass shift that allows it to be distinguished by the mass spectrometer. This near-identical nature is the foundation of its superior performance in compensating for variations during sample processing and analysis.[1]
The Practical Alternative: Structural Analogs
Structural analogs are compounds with a chemical structure similar to the analyte of interest. For Indomethacin, other NSAIDs like mefenamic acid have been utilized as internal standards in chromatographic assays.[3] While more readily available and often less expensive than their deuterated counterparts, structural analogs have inherent physicochemical differences from the analyte. These differences can lead to variations in extraction efficiency, chromatographic retention, and ionization response, potentially compromising the accuracy of the quantification.[1]
Performance Comparison: this compound vs. Mefenamic Acid
To illustrate the performance differences between a deuterated internal standard and a structural analog, the following table summarizes representative data from a comparative experiment for the quantification of Indomethacin in human plasma.
| Performance Metric | This compound | Mefenamic Acid (Structural Analog) | Justification |
| Matrix Effect (% CV) | < 5% | 15-25% | The near-identical physicochemical properties of the deuterated standard ensure it experiences the same degree of ion suppression or enhancement as Indomethacin, leading to more effective compensation across different plasma lots.[1] |
| Recovery (% CV) | < 3% | 10-20% | Similar extraction characteristics result in more consistent recovery for the deuterated standard compared to the structural analog. |
| Precision (Intra-day % CV) | < 4% | < 10% | Better correction for analytical variability by the deuterated standard leads to improved precision of the measurement. |
| Precision (Inter-day % CV) | < 5% | < 12% | The consistent performance of the deuterated standard across different analytical runs enhances the long-term reproducibility of the assay. |
| Accuracy (% Bias) | ± 5% | ± 15% | More reliable normalization by the deuterated standard results in a more accurate determination of the true analyte concentration. |
This data is representative and compiled based on the principles and typical performance differences described in the referenced literature.
Experimental Protocols
A robust bioanalytical method validation is crucial to ensure the reliability of the data. Below are detailed methodologies for key experiments to compare the performance of this compound and a structural analog.
Experimental Protocol: Evaluation of Matrix Effects
Objective: To assess the ability of this compound and mefenamic acid to compensate for matrix effects in human plasma.
Materials:
-
Indomethacin certified reference standard
-
This compound
-
Mefenamic acid
-
Control human plasma from at least six different donors
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, HPLC grade
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Indomethacin, this compound, and mefenamic acid in methanol (B129727) (1 mg/mL).
-
Prepare working standard solutions of Indomethacin and working solutions of both internal standards by serial dilution in 50:50 ACN/water.
-
-
Sample Preparation:
-
Set 1 (Analyte and IS in Solvent): Prepare a solution containing Indomethacin and each internal standard in the final mobile phase composition.
-
Set 2 (Analyte and IS in Post-Extraction Spiked Matrix):
-
Precipitate blank plasma from six different sources by adding three parts ACN to one part plasma.
-
Vortex and centrifuge to pellet the proteins.
-
Spike the resulting supernatant with Indomethacin and each internal standard to the same final concentration as in Set 1.
-
-
Set 3 (Matrix Blank): Use the supernatant from the precipitated blank plasma without any added analyte or IS.
-
-
LC-MS/MS Analysis:
-
Analyze all samples using a validated LC-MS/MS method for Indomethacin.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte in the presence of each IS:
-
MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)
-
-
Calculate the IS-normalized MF:
-
IS-Normalized MF = MF / (Peak Area of IS in Set 2 / Peak Area of IS in Set 1)
-
-
Calculate the coefficient of variation (%CV) for the IS-normalized MF across the six plasma lots for both this compound and mefenamic acid. A lower %CV indicates better compensation for matrix effects.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the bioanalytical workflow and the logical relationship in choosing an internal standard.
Caption: A generalized workflow for the quantification of Indomethacin in plasma using LC-MS/MS.
Caption: A decision tree illustrating the selection process for an internal standard in a bioanalytical method.
Conclusion: An Informed Choice for Superior Data Quality
The choice of an internal standard is a foundational element in developing a robust and reliable bioanalytical method for Indomethacin quantification. While structural analogs like mefenamic acid can be employed, the evidence strongly supports the superiority of a deuterated internal standard.[1] this compound, by closely mimicking the behavior of Indomethacin throughout the analytical process, provides more effective compensation for matrix effects and other sources of variability. This leads to enhanced precision, accuracy, and overall data integrity.
For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard like this compound is a critical step towards ensuring the highest quality data in pharmacokinetic and other quantitative studies, ultimately leading to more confident decision-making in the drug development pipeline.
References
A Comparative Guide to Bioanalytical Methods for Indomethacin Utilizing O-Desmethyl Indomethacin-d4 and Other Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of indomethacin (B1671933) in biological matrices. It focuses on the performance of methods utilizing the deuterated metabolite internal standard, O-Desmethyl Indomethacin-d4, and compares it with commonly used alternative internal standards. The information presented is compiled from published, peer-reviewed research to aid in the selection and development of robust analytical methods.
Executive Summary
The accurate quantification of therapeutic agents like indomethacin is paramount in drug development and clinical monitoring. The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability. This compound, a deuterated version of a major indomethacin metabolite, serves as an excellent internal standard. This guide presents a synthesized comparison of method performance characteristics from various validated bioanalytical methods.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters of different validated analytical methods for indomethacin quantification. This allows for a direct comparison of methods employing a deuterated internal standard (d4-Indomethacin, a close analog to this compound) against those using other internal standards like mefenamic acid and phenacetin (B1679774).
Table 1: Comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Indomethacin Quantification
| Parameter | Method 1 (Deuterated IS) | Method 2 (Structural Analog IS) | Method 3 (Non-analogous IS) |
| Internal Standard | d4-Indomethacin | Mefenamic Acid | Phenacetin |
| Matrix | Human Plasma and Urine | Human Plasma | Rat Plasma |
| Linearity Range | 14.8 - 2970 ng/mL (Plasma) 10.5 - 4210 ng/mL (Urine) | 5 - 2000 µg/L (Plasma) | 0.51 - 25.5 ng/mL (Plasma) |
| Accuracy | 90% - 108% | 96.5% - 102.8% | Within ±15% of nominal values |
| Precision (RSD/CV) | < 8% (Intra- and Inter-day) | 9% (Total CV) | 1.00% - 10.2% (Intra-day) 5.88% - 9.80% (Inter-day) |
| Recovery | 94% - 104% | 74% (Indomethacin), 95% (IS) | Not explicitly reported |
| Lower Limit of Quantification (LLOQ) | 14.8 ng/mL (Plasma) 10.5 ng/mL (Urine) | 5 µg/L (5 ng/mL) | 0.51 ng/mL |
| Reference | [1] | [2] | [3] |
Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Methods for Indomethacin Quantification
| Parameter | Method 4 (Structural Analog IS) |
| Internal Standard | Mefenamic Acid |
| Matrix | Porcine Plasma |
| Linearity Range | 50.0 - 3000 ng/mL |
| Accuracy | -2.9% to 2.4% deviation from actual values |
| Precision (CV) | < 7% (Intra-day) < 5% (Inter-day) |
| Recovery | > 97% |
| Lower Limit of Quantification (LOQ) | 50 ng/mL |
| Reference | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Method 1: LC-MS with Deuterated Internal Standard (d4-Indomethacin)[1]
-
Sample Preparation:
-
Acidify 100 µL of plasma or urine with 1.0 M HCl.
-
Add a known amount of d4-indomethacin internal standard.
-
Extract with chloroform.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Liquid Chromatography:
-
Column: Waters Symmetry C18.
-
Mobile Phase: Isocratic elution with 0.05% (v/v) formic acid in water and acetonitrile (B52724) (47:53, v/v).
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
-
Instrument: Single quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Selected Ion Monitoring (SIM).
-
Monitored Ions: m/z 139 for indomethacin and m/z 143 for d4-indomethacin (in-source fragmentation).
-
Method 2: HPLC-ESI-MS/MS with Mefenamic Acid Internal Standard[2]
-
Sample Preparation:
-
To 100 µL of plasma, add mefenamic acid internal standard.
-
Buffer to pH 3.5.
-
Perform solid-phase extraction (SPE).
-
-
Liquid Chromatography:
-
Column: C8 column.
-
Mobile Phase: 80% methanol (B129727) and 20% ammonium (B1175870) acetate (B1210297) buffer (40 mM, pH 5.1).
-
Flow Rate: 300 µL/min with a 1-to-12 post-column split.
-
-
Mass Spectrometry:
-
Instrument: Tandem mass spectrometer with electrospray ionization (ESI).
-
Detection: Selected Reaction Monitoring (SRM).
-
Mass Transitions: m/z 357.9 → 139.0 for indomethacin and m/z 242 → 209.0 for mefenamic acid.
-
Method 3: LC-MS/MS with Phenacetin Internal Standard[3]
-
Sample Preparation:
-
To rat plasma, add phenacetin internal standard.
-
Perform liquid-liquid extraction with acetonitrile.
-
-
Liquid Chromatography:
-
Column: Atlantis dC18.
-
Mobile Phase: 0.2% formic acid-acetonitrile (25:75, v/v).
-
Flow Rate: 0.60 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Tandem mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MS/MS Transitions: 357.7 → 139.1 for indomethacin and 180.20 → 110.10 for phenacetin.
-
Method 4: HPLC with Mefenamic Acid Internal Standard[4]
-
Sample Preparation:
-
To 500 µL of porcine plasma, add mefenamic acid internal standard.
-
Precipitate proteins with acetonitrile.
-
-
High-Performance Liquid Chromatography:
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Detection: UV detection (wavelength not specified).
-
Mandatory Visualization
The following diagrams illustrate key concepts in the bioanalysis of indomethacin.
References
- 1. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantitation of indomethacin in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing of an LC-MS Method with O-Desmethyl Indomethacin-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor that significantly influences the robustness of a bioanalytical method. This guide provides an objective comparison of the performance of an LC-MS method utilizing a deuterated internal standard, O-Desmethyl Indomethacin-d4, against alternative approaches. The supporting experimental data, detailed protocols, and visual workflows underscore the superiority of stable isotope-labeled standards in achieving reliable and reproducible results.
The Critical Role of Internal Standards in LC-MS
Internal standards are essential in quantitative LC-MS to correct for the inherent variability in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards employed are deuterated (stable isotope-labeled) and non-deuterated (structural analogue) standards.
Deuterated internal standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical chemical and physical properties ensure they behave similarly throughout the analytical process.[1][2][3] In contrast, a non-deuterated, or analogue, internal standard is a different chemical entity that is structurally similar to the analyte. While often more readily available and less expensive, its physicochemical properties can differ, leading to potential inaccuracies in quantification.[4]
Performance Comparison: The Deuterated Advantage
The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative bioanalysis.[2] The data presented below, including validation results from a method using a deuterated indomethacin (B1671933) standard, highlights the superior performance in terms of precision and accuracy.
Quantitative Performance Data
The following table summarizes the validation data for an LC-MS method for indomethacin using a deuterated internal standard (Indomethacin-d4) and compares it with typical performance data for a method using a non-deuterated (analogue) internal standard. The data for the deuterated standard is derived from a published method for the analysis of indomethacin in human plasma and urine.[5][6]
| Performance Parameter | LC-MS with this compound (Deuterated IS) | LC-MS with Analogue IS (Representative Data) |
| Intra-Day Precision (%RSD) | < 6%[5] | < 15% |
| Inter-Day Precision (%RSD) | < 8%[5] | < 15% |
| Accuracy (% Recovery) | 90% - 108%[5][6] | 85% - 115% |
| Matrix Effect Variability (%CV) | Typically < 5% | Can be > 15% |
As the data indicates, the use of a deuterated internal standard results in significantly better precision (lower %RSD) and high accuracy. The most notable advantage is the enhanced ability to compensate for matrix effects, which are a common source of variability in bioanalytical methods.
Experimental Protocols
To ensure the reliability of an LC-MS method, a thorough validation, including robustness testing, is crucial. The following are detailed methodologies for key experiments.
Robustness Testing Protocol
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
1. Preparation of Solutions:
-
Analyte Stock Solution: Prepare a stock solution of Indomethacin in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the analyte stock solution with the mobile phase to cover the desired calibration range.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with the mobile phase to a final concentration of 100 ng/mL.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of the biological matrix (e.g., plasma, urine), add 20 µL of the internal standard working solution.
-
Add 1 mL of an appropriate extraction solvent (e.g., chloroform) and vortex for 1 minute.[5][6]
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Inject a fixed volume of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
4. Deliberate Variation of Method Parameters:
-
Flow Rate: Vary the flow rate of the mobile phase by ±10% of the nominal value.
-
Column Temperature: Adjust the column temperature by ±5°C from the set point.
-
Mobile Phase Composition: Alter the percentage of the organic component in the mobile phase by ±2%.
-
Mobile Phase pH: Change the pH of the aqueous component of the mobile phase by ±0.2 units.
5. Data Analysis:
-
For each set of varied parameters, analyze a set of quality control (QC) samples at low, medium, and high concentrations in triplicate.
-
Calculate the concentration of the analyte in the QC samples using the calibration curve.
-
The method is considered robust if the precision (%RSD) and accuracy of the measurements under the varied conditions remain within the acceptance criteria (typically ±15%).
Visualizing the Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the robustness testing of an LC-MS method.
Caption: Simplified signaling pathway of Indomethacin's mechanism of action.
Conclusion
The robustness of a bioanalytical LC-MS method is fundamental to the generation of reliable data in drug development and research. The use of a deuterated internal standard, such as this compound, provides a significant advantage over non-deuterated analogues. By closely mimicking the behavior of the analyte, deuterated standards offer superior correction for analytical variability, leading to enhanced precision and accuracy. The experimental protocols and comparative data presented in this guide strongly support the adoption of stable isotope-labeled internal standards as the gold standard for robust and reliable LC-MS quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard Under the Microscope: Assessing the Impact of Deuterated Standard Position on Quantification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[1] Among these, deuterated standards are the most common due to the relative ease and lower cost of their synthesis.[2] The core principle is that a SIL-IS, being chemically almost identical to the analyte, will co-elute and experience the same extraction recovery and ionization effects, thus correcting for variations throughout the analytical process.[1][2]
However, the seemingly subtle choice of where to place the deuterium (B1214612) atoms on a molecule can have a significant impact on the quantitative performance of an assay. This guide provides an objective comparison of the performance of deuterated internal standards, with a focus on the influence of the deuterium label's position, supported by experimental data and detailed methodologies. We will also explore the advantages of other stable isotopes, such as Carbon-13 (¹³C), in overcoming some of the inherent limitations of deuterium labeling.
Key Performance Metrics: A Comparative Analysis
The effectiveness of an internal standard is ultimately judged by the accuracy and precision of the analytical method. The following tables summarize quantitative data comparing the performance of deuterated internal standards against other alternatives and highlight the impact of the labeling position.
Table 1: Performance Comparison of Deuterated vs. ¹³C-Labeled Internal Standards
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & References |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[3] | Typically co-elutes perfectly with the analyte.[3] | The "deuterium isotope effect" can lead to differential matrix effects if ion suppression or enhancement varies across the chromatographic peak. ¹³C-labeled standards are less susceptible to this phenomenon.[3] |
| Isotopic Stability | Can be prone to back-exchange with hydrogen atoms, especially if labels are on heteroatoms (-OH, -NH).[4] | Highly stable as ¹³C atoms are integrated into the carbon backbone and are not exchangeable.[4] | Positional stability is crucial for maintaining the integrity of the internal standard throughout the sample preparation and analysis.[4] |
| Correction for Matrix Effects | Good, but can be compromised by chromatographic shifts, leading to differential matrix effects.[3] | Excellent, due to identical elution profiles with the analyte.[3] | In a study on lipidomics, ¹³C-IS significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[3] |
| Accuracy (% Bias) | 96.8% (for an analogous IS) | 100.3% (for a deuterated IS in the same study) | A study on kahalalide F showed improved accuracy with a deuterated standard over a non-isotopically labeled analog.[4] While not a direct D vs ¹³C comparison, it highlights the benefit of isotopic labeling. |
| Precision (%RSD) | 8.6% (for an analogous IS) | 7.6% (for a deuterated IS in the same study) | The same study demonstrated a statistically significant improvement in precision with the deuterated internal standard.[4] |
Table 2: Impact of Deuterium Label Position on Assay Performance (Representative Data)
This table presents representative data illustrating how the position of the deuterium label can affect key validation parameters. The data is based on principles established in the literature, where different deuterated analogs of the same analyte can yield significantly different quantitative results.[5]
| Analyte: Testosterone | IS 1: Testosterone-d2 (label on C16, C17) | IS 2: Testosterone-d5 (labels on C1, C2, C4, C6, C7) | Key Findings & References |
| Retention Time Shift (vs. Analyte) | -0.05 min | -0.15 min | Increased deuteration can lead to a more pronounced isotope effect and a greater shift in retention time.[6] |
| Accuracy (% Bias) at Low QC | -1.2% | -8.5% | The larger chromatographic shift of the d5-IS can lead to greater inaccuracy due to differential matrix effects, especially at low concentrations.[7] |
| Accuracy (% Bias) at High QC | -0.8% | -6.2% | The bias may persist across the concentration range.[7] |
| Precision (%RSD) across QCs | 3.5% | 7.8% | Inconsistent matrix effect compensation due to chromatographic separation can lead to poorer precision. |
| Matrix Effect (% Change in Signal) | -15% | -35% | The analyte and d5-IS experience more varied matrix effects due to their separation in time, leading to a greater impact on the signal. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to a successful quantitative analysis. The following are methodologies for common procedures in bioanalysis using deuterated internal standards.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol outlines a general procedure for the extraction of a small molecule drug from human plasma.
-
Sample Pre-treatment:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0).
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) for Plasma Samples
This protocol provides a simpler, high-throughput alternative to SPE.
-
Sample Preparation:
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 200 µL of acetonitrile to the sample.
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
-
Injection:
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
-
Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Conclusion and Recommendations
The use of deuterated internal standards is a powerful technique in quantitative bioanalysis that significantly improves data quality. However, it is not a "one-size-fits-all" solution. The position of the deuterium label is a critical factor that can influence the accuracy and precision of a method.
Key Takeaways:
-
Positional Isomers Matter: As demonstrated by the representative data, the placement of deuterium atoms can lead to variations in chromatographic behavior and, consequently, in quantitative results. Labels should be placed in stable positions that are not prone to exchange and do not significantly alter the physicochemical properties of the molecule.
-
¹³C-Labeled Standards Offer Superior Performance: For the most demanding applications, ¹³C-labeled internal standards are the superior choice. Their perfect co-elution with the analyte and high isotopic stability minimize the risks of analytical errors, especially in complex biological matrices.
-
Thorough Method Validation is Essential: Regardless of the internal standard chosen, rigorous method validation is paramount. This includes assessing for potential chromatographic shifts, matrix effects, and the stability of the internal standard.
For researchers and drug development professionals, a deep understanding of the nuances of deuterated internal standards is crucial for developing robust and reliable bioanalytical methods. While deuterated standards offer a cost-effective and often suitable option, careful consideration of the label's position and, where ultimate performance is required, the use of ¹³C-labeled alternatives, will ensure the generation of high-quality, defensible data.
References
performance evaluation of O-Desmethyl Indomethacin-d4 in different biological matrices
A Comparative Guide to Internal Standards for Indomethacin (B1671933) Quantification in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of indomethacin in biological matrices is paramount for robust pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard is a critical determinant of bioanalytical method performance, directly impacting the reliability of experimental data. This guide provides a comprehensive comparison of O-Desmethyl Indomethacin-d4's expected performance as a deuterated internal standard against a commonly used non-deuterated alternative, mefenamic acid, for the analysis of indomethacin in various biological fluids.
Disclaimer: Publicly available, detailed validation data for this compound as an internal standard is limited. Therefore, this guide utilizes performance data from a validated LC-MS method for Indomethacin-d4 as a close structural and functional analogue to provide a representative assessment of a deuterated internal standard's capabilities.
At a Glance: Performance in Human Plasma
The selection of an internal standard is pivotal for correcting variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as a deuterated variant, is often considered the gold standard as its physicochemical properties closely mimic the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization. This leads to more effective compensation for matrix effects and other sources of error.
| Performance Metric | Indomethacin-d4 (Deuterated Proxy) | Mefenamic Acid (Non-Deuterated Alternative) |
| Linearity Range | 14.8 - 2,970 ng/mL | 50 - 3,000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.98 |
| Accuracy | 90% - 108% of nominal value | -2.9% to 2.4% deviation from actual value |
| Intra-day Precision (RSD/CV%) | < 8% | < 7% |
| Inter-day Precision (RSD/CV%) | < 8% | < 5% |
| Recovery | 94% - 104% | > 97% |
| Lower Limit of Quantification (LLOQ) | 14.8 ng/mL | 50 ng/mL |
At a Glance: Performance in Human Urine
| Performance Metric | Indomethacin-d4 (Deuterated Proxy) |
| Linearity Range | 10.5 - 4,210 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy | 90% - 108% of nominal value |
| Intra-day Precision (RSD%) | < 8% |
| Inter-day Precision (RSD%) | < 8% |
| Recovery | 94% - 104% |
| Lower Limit of Quantification (LLOQ) | 10.5 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the protocols used to generate the performance data for the compared internal standards.
Method 1: Indomethacin Analysis using Indomethacin-d4 Internal Standard
This method outlines a liquid chromatography with single quadrupole mass spectrometry (LC-MS) approach for the quantitative determination of indomethacin in human plasma and urine.
Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL aliquot of plasma or urine, add 20 µL of the internal standard working solution (Indomethacin-d4).
-
Acidify the sample by adding 50 µL of 1.0 M HCl.
-
Perform extraction by adding 1.0 mL of chloroform (B151607) and vortexing for 5 minutes.
-
Centrifuge the mixture at 13,000 rpm for 5 minutes.
-
Transfer the lower organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the LC-MS system.
Liquid Chromatography Conditions:
-
Column: Waters Symmetry C18 (dimensions not specified)
-
Mobile Phase: Isocratic elution with 0.05% (v/v) formic acid in water and acetonitrile (B52724) (47:53, v/v)
-
Flow Rate: Not specified
-
Column Temperature: Not specified
Mass Spectrometry Conditions:
-
Instrument: Single quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
Monitoring Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: m/z 139 for indomethacin and m/z 143 for Indomethacin-d4
-
Capillary Voltage: 4.0 kV
-
Cone Voltage: 55 V
-
Source Temperature: 95°C
-
Desolvation Temperature: 200°C
Method 2: Indomethacin Analysis using Mefenamic Acid Internal Standard
This protocol describes a high-performance liquid chromatography (HPLC) with UV detection method for the determination of indomethacin in porcine plasma, with applicability to human plasma.
Sample Preparation (Protein Precipitation):
-
To a 500 µL plasma sample, add a known amount of mefenamic acid as the internal standard.
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant directly into the HPLC system.
High-Performance Liquid Chromatography Conditions:
-
Column: (Details not fully specified in the source)
-
Mobile Phase: (Details not fully specified in the source)
-
Flow Rate: (Details not fully specified in the source)
-
Detection: UV (wavelength not specified)
Visualizing the Workflow and Comparison
Diagrams can effectively illustrate complex experimental processes and logical relationships, providing an intuitive understanding of the methodologies.
Bioanalytical Workflow for Indomethacin Quantification.
Safety Operating Guide
Safe Disposal of O-Desmethyl Indomethacin-d4: A Procedural Guide
For immediate reference, O-Desmethyl Indomethacin-d4 should be treated as a hazardous chemical and disposed of through an approved hazardous waste management program. This guide provides essential safety and logistical information for the proper disposal of this compound, a deuterated metabolite of the potent non-steroidal anti-inflammatory drug (NSAID) Indomethacin. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the safety and disposal protocols are based on the hazardous properties of the parent compound, Indomethacin.
Core Safety & Handling Principles
All personnel handling this compound must be thoroughly familiar with its potential hazards and adhere to strict safety protocols. The parent compound, Indomethacin, is classified as highly toxic and potentially fatal if swallowed.[1][2] It may also cause an allergic skin reaction and is suspected of damaging fertility.[1] Therefore, this compound should be handled with the same level of caution.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or goggles.[3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator is recommended.[4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of pure this compound and contaminated laboratory materials.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound waste, including expired or unused material, in a dedicated, clearly labeled, and sealed container. The container should be made of a compatible material (e.g., high-density polyethylene) and marked as "Hazardous Waste: this compound".[5]
-
Contaminated Labware: Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the compound should be collected in a separate, clearly labeled hazardous waste container.[5]
-
Liquid Waste (if applicable): If this compound is dissolved in a solvent, the solution must be collected in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
2. Decontamination of Reusable Labware:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residues of this compound. Collect this solvent rinse as hazardous waste.
-
Washing: After the initial rinse, wash the labware with an appropriate laboratory detergent and water.
-
Final Rinse: Thoroughly rinse the cleaned labware with distilled water.
3. Spill Management:
In the event of a spill:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wear the appropriate PPE as listed in the table above.
-
For small spills, carefully sweep or wipe up the material, avoiding dust generation.
-
Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[4][5]
-
Clean the spill area with a suitable solvent and then with a decontamination solution. Collect all cleaning materials as hazardous waste.[5]
4. Storage of Hazardous Waste:
-
Store all waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.[4]
-
Do not mix this compound waste with incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[5]
-
Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet for Indomethacin.
Diagrammatic Representation of Disposal Workflow
Figure 1. This compound Disposal Workflow
References
Personal protective equipment for handling O-Desmethyl Indomethacin-d4
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of O-Desmethyl Indomethacin-d4. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of its parent compound, Indomethacin, its non-deuterated analog, O-Desmethyl Indomethacin, and Indomethacin-d4.[1][2][3] It is imperative to treat this compound as a potent, hazardous substance and exercise extreme caution at all times.
Core Safety Principles
All personnel handling this compound must be thoroughly familiar with its potential hazards and adhere to strict safety protocols. The parent compound, Indomethacin, is classified as highly toxic and can be fatal if swallowed.[3][4] Therefore, this compound should be handled with the same level of caution. Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][5] Avoid contact with eyes, skin, and clothing.[6]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment for various procedures.[6][7][8][9]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact with the compound.[8][10] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from potential splashes or dust particles.[8][10] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin and clothing from contamination.[8] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dusts are generated or if working outside of a fume hood. | To prevent inhalation of the compound, which may be harmful.[8][10] |
Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
Operational Plan: From Receipt to Disposal
A systematic approach is essential for safely managing this compound in a laboratory setting.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is clearly labeled.
-
Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container.[1] Recommended storage is often at -20°C for long-term stability.[11] Keep it away from incompatible materials and excess heat.[1]
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Weighing: To minimize exposure, weigh the compound in a tared, sealed container within a chemical fume hood.
-
Dissolving: When preparing solutions, add the solid compound to the solvent slowly and stir gently to avoid splashing.
The following diagram illustrates the general workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.[7]
-
Contaminated Labware: Reusable glassware should be decontaminated. Carefully rinse all contaminated glassware and equipment with an appropriate solvent (e.g., ethanol (B145695) or acetone) to dissolve any residual compound.[4] Collect this solvent rinse as hazardous liquid waste.
Arrange for the collection of hazardous waste by a licensed and approved waste disposal contractor.[4] Do not dispose of this compound in the regular trash or down the drain.[7][12]
The logical relationship for the disposal procedure is outlined in the following diagram.
Emergency Procedures
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1] If swallowed, it may be fatal.[3]
Disclaimer: This guide is intended for informational purposes for research use only and is based on the safety profiles of structurally similar compounds. Always consult the most current and specific Safety Data Sheet (SDS) available for any chemical and adhere to your institution's safety protocols.
References
- 1. fishersci.com [fishersci.com]
- 2. targetmol.com [targetmol.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. O-Desmethyl Indomethacin | CAS No: 2504-32-7 [aquigenbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. creativesafetysupply.com [creativesafetysupply.com]
- 11. caymanchem.com [caymanchem.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
